3-Fluoro-5-(trifluoromethyl)anisole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-methoxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIIFKBTTATHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379212 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-79-5 | |
| Record name | Benzene, 1-fluoro-3-methoxy-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)anisole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-5-(trifluoromethyl)anisole, geared towards researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound, with the CAS number 261951-79-5, is a fluorinated organic compound.[1][2] Its chemical structure incorporates a fluorine atom and a trifluoromethyl group on an anisole backbone. The molecular formula for this compound is C8H6F4O, and it has a formula weight of 194.13 g/mol .[2]
Below is a summary of its key quantitative properties:
| Property | Value | Source |
| CAS Number | 261951-79-5 | [1][2] |
| Molecular Formula | C8H6F4O | [2] |
| Molecular Weight | 194.13 g/mol | [2] |
| Boiling Point | 146.3±40.0 °C (Predicted) | [1][2][3] |
| Density | 1.284±0.06 g/cm³ (Predicted) | [1][2][3] |
| Flash Point | 52°C (126°F) | [1][2][3] |
| Refractive Index | 1.4300 | [1][2][3] |
| Storage Temperature | Sealed in dry, Room Temperature | [1][2][3] |
Synthesis and Experimental Protocols
While a specific protocol for this compound is not detailed in the provided results, a general procedure for the synthesis of a structurally related compound, 3,5-bis(trifluoromethyl)anisole, from 3,5-bis(trifluoromethyl)bromobenzene and sodium methanol offers a relevant experimental methodology.[4]
General Procedure for Synthesis:
A mixture of 25 g of 1-bromo-3,5-bis(trifluoromethyl)benzene (85 mmol), 366 mg of copper(I) bromide (CuBr, 3 mol%), 1.57 g of 18-crown-6 (7 mol%), and 92.3 g of sodium methanol in methanol (30% concentration) is heated to 105 °C.[4] The reaction progress is monitored by Gas Chromatography (GC), with a typical reaction time of 22 hours to achieve a conversion greater than 97%.[4]
Work-up and Purification:
Upon completion, the reaction mixture is poured into 175 g of water, and the pH is adjusted to 5-6 by the dropwise addition of hydrochloric acid. The mixture is then filtered through diatomaceous earth. The aqueous phase is extracted twice with 150 g of dichloromethane. The combined organic phases are then purified by vacuum fractional distillation to yield the final product.[4]
Role in Drug Discovery and Development
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a critical strategy in modern drug discovery.[5][6] These modifications can significantly alter the physicochemical and pharmacological properties of a compound, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6][7]
Fluorinated anisoles are studied for their potential to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[8][9] For instance, the replacement of a methoxy group (OCH3) with a trifluoromethoxy group (OCF3) can increase the lipophilicity (log D) by approximately one log unit.[7][8][9] However, this increased lipophilicity does not always translate to improved passive permeability and may not significantly enhance metabolic stability.[8][9] Difluoroanisoles (PhOCF2H) are sometimes considered a more balanced alternative to trifluoroanisoles (PhOCF3) as they can offer advantages in both log D and transcellular permeability.[7][8][9]
The strategic use of fluorination allows medicinal chemists to fine-tune the properties of lead compounds to improve their overall efficacy and pharmacokinetic profiles.[5]
Safety and Handling
As a flammable liquid and vapor, this compound should be handled with care.[2] It is recommended to keep the compound away from heat, sparks, and open flames.[10][11] Use of spark-proof tools and explosion-proof equipment is advised.[10][11] Proper personal protective equipment, including gloves and eye/face protection, should be worn.[11][12] Handling should occur in a well-ventilated area to avoid inhalation.[10] In case of skin contact, rinse immediately with plenty of water.[10][11] If inhaled, move to fresh air.[10][11] For eye contact, rinse cautiously with water for several minutes.[10][12]
References
- 1. This compound CAS#: 261951-79-5 [amp.chemicalbook.com]
- 2. This compound | 261951-79-5 [amp.chemicalbook.com]
- 3. This compound CAS#: 261951-79-5 [m.chemicalbook.com]
- 4. 3,5-BIS(TRIFLUOROMETHYL)ANISOLE | 349-60-0 [chemicalbook.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)anisole, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route, and its relevance in the development of novel therapeutic agents.
Chemical Identity and Properties
This compound is a substituted anisole compound containing both a fluorine atom and a trifluoromethyl group. These substitutions are known to significantly influence the physicochemical and pharmacokinetic properties of molecules in drug design.
-
Synonyms : 1-Fluoro-3-methoxy-5-(trifluoromethyl)benzene, 3-Fluoro-5-(trifluoromethyl)phenyl methyl ether[2][3]
The incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, modulate lipophilicity, and improve binding affinity of drug candidates.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 194.13 g/mol | [2][3] |
| Boiling Point | 146.3 ± 40.0 °C (Predicted) | [1][3] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Flash Point | 52 °C (126 °F) | [1][3] |
| Refractive Index | 1.4300 | [1] |
| XlogP (Predicted) | 2.9 | [5] |
| Storage | Sealed in dry, Room Temperature | [1][3] |
Role in Drug Discovery
Fluorinated aromatic compounds are pivotal in modern drug discovery. The strategic introduction of fluorine or trifluoromethyl groups is a common tactic to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8][9] The trifluoromethyl group, in particular, is known for its ability to increase metabolic stability and lipophilicity, which can lead to improved oral absorption and CNS penetration for drug candidates.[6][7] Anisole derivatives, when fluorinated, can exhibit altered conformational preferences and a unique balance of properties such as lipophilicity (log D) and permeability, making them attractive motifs for medicinal chemists.[8][10]
Proposed Synthesis Pathway
The diagram below illustrates a logical workflow for a potential synthesis route.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Plausible Synthesis
The following outlines a detailed, albeit theoretical, experimental protocol for the synthesis of this compound, derived from the synthesis of similar compounds such as 3-Bromo-5-(trifluoromethyl)anisole.[12] This protocol starts from the key intermediate, 3-Fluoro-5-(trifluoromethyl)aniline.
Objective: To synthesize 3-Fluoro-5-(trifluoromethyl)phenol via diazotization of 3-Fluoro-5-(trifluoromethyl)aniline, followed by methylation to yield this compound.
Part 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenol
-
Diazotization:
-
Dissolve 3-Fluoro-5-(trifluoromethyl)aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, ~1.05 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Hydrolysis:
-
Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating the mixture for a specified time to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-Fluoro-5-(trifluoromethyl)phenol.
-
Purify the crude product, for example, by column chromatography or distillation.
-
Part 2: Methylation to this compound
-
Reaction Setup:
-
Dissolve the purified 3-Fluoro-5-(trifluoromethyl)phenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or acetonitrile).
-
Add a base (e.g., potassium carbonate, K₂CO₃, ~1.5 equivalents) to the solution.
-
Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI) (~1.2 equivalents), dropwise to the stirred suspension.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Filter off the inorganic salts and wash the solid with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a dilute aqueous base (e.g., NaOH solution) to remove any unreacted phenol, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation or column chromatography to obtain the final product.
-
The logical relationship between the key steps of this synthesis is illustrated in the diagram below.
References
- 1. This compound CAS#: 261951-79-5 [m.chemicalbook.com]
- 2. This compound CAS#: 261951-79-5 [amp.chemicalbook.com]
- 3. This compound | 261951-79-5 [amp.chemicalbook.com]
- 4. 261951-79-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. PubChemLite - this compound (C8H6F4O) [pubchemlite.lcsb.uni.lu]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. nbinno.com [nbinno.com]
- 8. Fluorine in drug design: a case study with fluoroanisoles [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 12. 3-BroMo-5-(trifluoroMethyl)anisole | 627527-23-5 [m.chemicalbook.com]
Synthesis of 3-Fluoro-5-(trifluoromethyl)anisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 3-Fluoro-5-(trifluoromethyl)anisole, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of two plausible synthetic routes, complete with detailed experimental protocols for the most practical approach, quantitative data summaries, and visualizations of the chemical transformations.
Introduction to Synthetic Strategies
Two principal pathways for the synthesis of this compound have been identified based on established chemical transformations.
Pathway A outlines a two-step synthesis commencing from a substituted aniline. This route involves the diazotization of 3-fluoro-5-(trifluoromethyl)aniline to form a diazonium salt, which is subsequently hydrolyzed to the key intermediate, 3-fluoro-5-(trifluoromethyl)phenol. This phenol is then O-methylated to yield the final product. While scientifically sound and analogous to patented industrial processes for similar fluorinated phenols, this pathway is contingent on the availability of the specific aniline precursor.
Pathway B presents a more direct and practical approach, starting from the commercially available 3-fluoro-5-(trifluoromethyl)phenol. This single-step process focuses on the O-methylation of the phenol to afford this compound. This guide provides detailed experimental protocols for three distinct methylation methods under this pathway, allowing for flexibility in reagent choice and reaction conditions.
Pathway A: Two-Step Synthesis from Aniline Precursor
This pathway involves the conversion of an aniline to a phenol via a diazonium intermediate, followed by methylation. The synthesis of m-trifluoromethyl phenol from m-trifluoromethyl aniline has been reported with high yields, suggesting the viability of this approach.[1][2]
Figure 1: General scheme for the synthesis of this compound from an aniline precursor.
Experimental Protocol Overview (Based on Analogy)
-
Diazotization and Hydrolysis: 3-Fluoro-5-(trifluoromethyl)aniline would be treated with sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures (typically below 10°C) to form the corresponding diazonium salt.[3] This intermediate is then hydrolyzed, often by heating the aqueous acidic solution, to yield 3-fluoro-5-(trifluoromethyl)phenol.[1][3] For analogous reactions, overall yields for this two-step process can exceed 90%.[1]
-
O-Methylation: The resulting 3-fluoro-5-(trifluoromethyl)phenol would then be methylated using one of the methods detailed in Pathway B to produce the final product, this compound.
Pathway B: O-Methylation of 3-Fluoro-5-(trifluoromethyl)phenol
This pathway is the more direct route, utilizing the commercially available 3-fluoro-5-(trifluoromethyl)phenol as the starting material. Three reliable methods for the O-methylation of phenols are presented below.
Figure 2: O-methylation of 3-Fluoro-5-(trifluoromethyl)phenol to yield this compound.
Quantitative Data for O-Methylation Methods
The following table summarizes typical reaction conditions and expected yields for the O-methylation of phenols analogous to 3-fluoro-5-(trifluoromethyl)phenol.
| Method | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Dimethyl Sulfate | NaOH or K₂CO₃ | Water or Acetone | 30 - 100 | 2 - 4 | 89 - 92[4] |
| 2 | Methyl Iodide | K₂CO₃ | Acetone or DMF | Reflux | 12 - 60 | ~90[5] |
| 3 | Dimethyl Carbonate (DMC) | K₂CO₃ or DBU | DMC (reagent & solvent) | 90 - 160 | 5 - 72 | 95 - 99[6][7] |
Detailed Experimental Protocols
Method 1: O-Methylation using Dimethyl Sulfate
-
Preparation: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with 3-fluoro-5-(trifluoromethyl)phenol (1.0 eq) and a suitable solvent such as acetone.
-
Base Addition: Anhydrous potassium carbonate (1.5 - 2.0 eq) is added to the stirred solution.
-
Methylation: Dimethyl sulfate (1.1 - 1.5 eq) is added dropwise to the suspension at a rate that maintains a gentle reflux.[8] Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care using appropriate personal protective equipment.[4]
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Method 2: O-Methylation using Methyl Iodide
-
Preparation: To a solution of 3-fluoro-5-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 - 3.0 eq).[5]
-
Methylation: Methyl iodide (1.5 - 2.0 eq) is added to the suspension. Caution: Methyl iodide is toxic and should be handled in a fume hood.
-
Reaction Conditions: The mixture is heated to reflux and stirred vigorously.[5] The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: After cooling, the solid is filtered off and the solvent is removed from the filtrate by rotary evaporation. The resulting residue is dissolved in an organic solvent, washed sequentially with water and brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography or vacuum distillation to yield the desired anisole.
Method 3: "Green" O-Methylation using Dimethyl Carbonate (DMC)
-
Preparation: In a round-bottom flask fitted with a reflux condenser, 3-fluoro-5-(trifluoromethyl)phenol (1.0 eq) is dissolved in dimethyl carbonate, which serves as both the reagent and the solvent.[6][7]
-
Base Addition: A catalytic amount of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 1.2 eq) or a stoichiometric amount of a milder base like potassium carbonate is added.[7]
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 90°C for DMC) and stirred.[7] The progress of the reaction is monitored by TLC or GC.
-
Work-up: Upon completion, the mixture is cooled, and the solvent (excess DMC) is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with dilute acid (e.g., 1N HCl) to remove the DBU, followed by water and brine.[7]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by vacuum distillation or column chromatography. This method is considered more environmentally friendly as it avoids the use of highly toxic alkylating agents and produces methanol and carbon dioxide as byproducts.[6]
References
- 1. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Fluoro-5-(trifluoromethyl)anisole, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of the fluoro and trifluoromethyl groups on the anisole scaffold imparts unique electronic and lipophilic characteristics, making it a valuable building block in the design of novel bioactive molecules and functional materials. This document details available data on its properties, outlines a potential synthetic pathway, and discusses its reactivity and thermal stability based on the known behavior of related structures. While experimental data for this specific molecule is limited in the public domain, this guide consolidates predicted data and information from analogous compounds to provide a foundational resource for researchers.
Physical and Chemical Properties
Quantitative data for this compound is primarily based on predicted values. These properties are summarized in the table below, providing a baseline for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₄O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Boiling Point | 146.3 ± 40.0 °C (Predicted) | [2] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 52 °C (126 °F) (Predicted) | [2] |
| Refractive Index | 1.4300 (Predicted) | [2] |
| Form | Liquid (Predicted) | [3] |
| Color | Clear, light yellow/green (Predicted) | [3] |
Synthesis and Experimental Protocols
Hypothetical Synthetic Workflow
The following diagram outlines a potential workflow for the synthesis and purification of this compound.
Caption: A potential workflow for the synthesis, purification, and analysis of this compound.
General Experimental Protocol for a Related Compound (p-Fluoroanisole)
A method for preparing p-fluoroanisole involves the reaction of p-bromofluorobenzene with sodium methoxide in the presence of a catalyst and a solvent like DMF. The reaction is heated, and after completion, the product is isolated and purified by distillation. This general procedure could be adapted for the synthesis of this compound.[4]
Spectral Data
Experimental spectral data for this compound is not widely published. However, predicted spectra and data from analogous compounds can provide valuable insights for characterization.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluoro and trifluoromethyl groups. Resources for predicting ¹H NMR spectra of related compounds are available.[5][6]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine and trifluoromethyl substituents. Databases and literature on related fluorinated anisoles can aid in the assignment of these signals.[7][8][9]
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the methoxy group, the trifluoromethyl group, and potentially neutral fragments like CO. Analysis of fragmentation patterns of similar trifluoromethyl-substituted aromatic compounds can aid in the interpretation of the mass spectrum.[10][11][12]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether linkage, and strong absorptions corresponding to the C-F bonds of the fluoro and trifluoromethyl groups. Reference spectra of related fluorinated anisoles are available for comparison.[13][14][15]
Reactivity and Stability
Reactivity
The reactivity of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents.
-
Electrophilic Aromatic Substitution (EAS): The methoxy group is an activating, ortho-, para-director, while the fluoro and trifluoromethyl groups are deactivating, meta-directors. The interplay of these effects will determine the regioselectivity and rate of EAS reactions. The strong deactivating nature of the trifluoromethyl group suggests that harsh reaction conditions may be necessary for electrophilic substitution.[16][17][18][19][20]
-
Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing fluoro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack. The fluorine atom can act as a leaving group in NAS reactions, a characteristic that is counterintuitive based on C-F bond strength but is explained by the rate-determining step being the initial nucleophilic attack.[21][22][23][24]
The following diagram illustrates the directing effects of the substituents on electrophilic aromatic substitution.
Caption: Opposing directing effects of substituents on the anisole ring.
Thermal Stability
Specific experimental data on the thermal stability of this compound is unavailable. However, the presence of the strong C-F bonds in the trifluoromethyl group generally enhances the thermal stability of organic compounds. Thermal decomposition of fluorinated aromatic compounds can proceed through complex radical pathways, potentially leading to the formation of various fluorinated and non-fluorinated products.[25][26][27]
Biological Activity and Drug Development Applications
While there is no specific information on the direct biological activity or signaling pathway involvement of this compound, its structural motif is found in compounds with pharmacological relevance. The incorporation of fluoro and trifluoromethyl groups is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[28][29] The unique electronic and steric properties of this compound make it an attractive fragment for the synthesis of new chemical entities in drug discovery programs.[22][30]
Conclusion
This compound is a valuable chemical entity with significant potential in the fields of medicinal chemistry and materials science. This technical guide consolidates the currently available, albeit limited, information on its physical, chemical, and spectral properties. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in various research and development applications. The provided hypothetical protocols and analyses of related compounds offer a starting point for such endeavors.
References
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- 7. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum [chemicalbook.com]
- 8. 4-(Trifluoromethoxy)anisole(710-18-9) 13C NMR spectrum [chemicalbook.com]
- 9. 4-Fluoroanisole(459-60-9) 13C NMR spectrum [chemicalbook.com]
- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
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- 21. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. youtube.com [youtube.com]
- 25. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. uni-saarland.de [uni-saarland.de]
- 29. This compound | C8H6F4O | CID 2774773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. rsc.org [rsc.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Fluoro-5-(trifluoromethyl)anisole. Due to the absence of publicly available, experimentally verified spectral assignments for this specific compound, this document presents a comprehensive prediction based on established NMR principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives.
Predicted NMR Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring, utilizing known data for 3-fluoroanisole and 3-(trifluoromethyl)anisole. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2 | 7.15 - 7.25 | ddd (doublet of doublet of doublets) | ⁴J(H-F) ≈ 2-3 Hz, ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-CF₃) ≈ 0.5-1 Hz | 1H |
| H-4 | 7.00 - 7.10 | ddd (doublet of doublet of doublets) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-CF₃) ≈ 0.5-1 Hz | 1H |
| H-6 | 6.85 - 6.95 | ddd (doublet of doublet of doublets) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-CF₃) ≈ 0.5-1 Hz | 1H |
| -OCH₃ | 3.80 - 3.90 | s (singlet) | - | 3H |
Predicted ¹³C NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 (-OCH₃) | 160.0 - 161.0 | d (doublet) | ²J(C-F) ≈ 10-15 Hz |
| C-2 | 108.0 - 110.0 | d (doublet) | ³J(C-F) ≈ 3-5 Hz |
| C-3 (-F) | 162.0 - 164.0 | d (doublet) | ¹J(C-F) ≈ 240-250 Hz |
| C-4 | 112.0 - 114.0 | dq (doublet of quartets) | ²J(C-F) ≈ 20-25 Hz, ³J(C-CF₃) ≈ 3-5 Hz |
| C-5 (-CF₃) | 131.0 - 133.0 | qd (quartet of doublets) | ¹J(C-F) ≈ 270-280 Hz, ²J(C-F) ≈ 30-35 Hz |
| C-6 | 105.0 - 107.0 | d (doublet) | ⁴J(C-F) ≈ 2-4 Hz |
| -OCH₃ | 55.5 - 56.5 | q (quartet) | ³J(C-H) ≈ 145 Hz |
| -CF₃ | 122.0 - 124.0 | q (quartet) | ¹J(C-F) ≈ 270-280 Hz |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is provided below. This protocol is based on standard laboratory practices for the analysis of small organic molecules.
Materials and Equipment:
-
This compound
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Volumetric flask and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 256-1024) due to the lower natural abundance of ¹³C.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
For ¹H NMR spectra, integrate the signals to determine the relative number of protons.
-
Identify the peak multiplicities (singlet, doublet, triplet, quartet, multiplet) and measure the coupling constants (J) in Hertz.
Mandatory Visualization
The following diagrams illustrate the molecular structure and a conceptual workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound with atom numbering.
Caption: Conceptual workflow for NMR analysis.
An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Fluoro-5-(trifluoromethyl)anisole, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The document details two plausible synthetic pathways, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a laboratory setting.
Introduction
This compound possesses a unique substitution pattern on the benzene ring, incorporating a fluorine atom, a trifluoromethyl group, and a methoxy group. This combination of functionalities can impart desirable physicochemical properties to larger molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a sought-after building block in medicinal chemistry and materials science. This guide focuses on viable and efficient methods for its synthesis, starting from readily available precursors.
Core Synthetic Strategies
Two primary synthetic strategies have been identified for the preparation of this compound, both commencing from the common starting material, 3-fluoro-5-(trifluoromethyl)aniline.
-
Route A: Two-Step Synthesis via Phenol Intermediate. This is a robust and widely applicable method that proceeds through the formation of 3-fluoro-5-(trifluoromethyl)phenol, which is subsequently methylated to yield the target anisole.
-
Route B: Direct Conversion from Diazonium Salt. This approach offers a more direct pathway where the diazonium salt derived from 3-fluoro-5-(trifluoromethyl)aniline is reacted with methanol to directly form the anisole.
Route A: Synthesis via 3-Fluoro-5-(trifluoromethyl)phenol Intermediate
This two-step pathway is often preferred due to its reliability and generally high yields. The overall transformation is depicted below:
Caption: Overall transformation for Route A.
Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenol via Sandmeyer-type Hydroxylation
The initial step involves the conversion of the amino group of 3-fluoro-5-(trifluoromethyl)aniline into a hydroxyl group. This is typically achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This process is a variation of the Sandmeyer reaction.[1][2][3]
This protocol is adapted from a procedure for the synthesis of m-trifluoromethylphenol.[4]
-
Diazotization:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a 25% aqueous solution of sulfuric acid.
-
Cool the sulfuric acid solution to 0-5 °C in an ice-salt bath.
-
Slowly add 3-fluoro-5-(trifluoromethyl)aniline (1.0 eq) to the cold sulfuric acid solution while maintaining the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the aniline salt.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline salt suspension, keeping the temperature between 0-5 °C. The reaction is exothermic and the addition rate should be controlled to prevent a temperature rise.
-
After the addition is complete, stir the mixture for an additional hour at 0-5 °C to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess). If necessary, a small amount of urea can be added to quench the excess nitrous acid.[4]
-
-
Hydrolysis:
-
In a separate flask equipped for steam distillation, bring a mixture of water and a catalytic amount of copper(I) oxide or copper(II) sulfate to a boil.[1][2]
-
Slowly add the cold diazonium salt solution to the boiling aqueous solution. The diazonium salt will decompose upon heating to form the phenol, releasing nitrogen gas. The rate of addition should be controlled to manage the effervescence.
-
The resulting 3-fluoro-5-(trifluoromethyl)phenol can be isolated by steam distillation.[4] The distillate will be a two-phase mixture.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenol.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
The following table summarizes typical quantitative data for the diazotization and hydrolysis of substituted anilines, based on analogous reactions found in the literature.
| Parameter | Typical Value/Range | Reference |
| Reactants | ||
| 3-Fluoro-5-(trifluoromethyl)aniline | 1.0 eq | - |
| Sulfuric Acid (conc.) | 2-4 eq | [4] |
| Sodium Nitrite | 1.0-1.2 eq | [4] |
| Reaction Conditions | ||
| Diazotization Temperature | 0-10 °C | [3] |
| Hydrolysis Temperature | 100-150 °C | [1] |
| Reaction Time (Diazotization) | 1-2 hours | [4] |
| Reaction Time (Hydrolysis) | 2-4 hours | [4] |
| Yield | 75-90% | [4] |
Step 2: O-Methylation of 3-Fluoro-5-(trifluoromethyl)phenol
The final step in Route A is the methylation of the hydroxyl group of 3-fluoro-5-(trifluoromethyl)phenol to form the desired anisole. The Williamson ether synthesis is a classic and effective method for this transformation.[5][6] More environmentally friendly methods using dimethyl carbonate have also been developed.[7][8][9]
This protocol is a general procedure for the O-methylation of phenols.[5][10]
-
Deprotonation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-5-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as acetone, acetonitrile, or dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, use with caution in an inert atmosphere).
-
Stir the mixture at room temperature for 30-60 minutes to form the phenoxide salt.
-
-
Methylation:
-
Add the methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.5 eq) or methyl iodide (CH₃I, 1.1-1.5 eq), to the reaction mixture. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
-
The following table summarizes typical quantitative data for the O-methylation of phenols.
| Parameter | Typical Value/Range | Reference |
| Reactants | ||
| 3-Fluoro-5-(trifluoromethyl)phenol | 1.0 eq | - |
| Base (e.g., K₂CO₃) | 1.5-3.0 eq | [10] |
| Methylating Agent (e.g., (CH₃)₂SO₄) | 1.1-2.0 eq | - |
| Reaction Conditions | ||
| Solvent | Acetone, DMF, Acetonitrile | [10] |
| Temperature | 50-100 °C | [7] |
| Reaction Time | 2-12 hours | [7] |
| Yield | 85-98% | [7][10] |
Route B: Direct Synthesis from 3-Fluoro-5-(trifluoromethyl)aniline
This route offers a more streamlined approach by converting the diazonium salt of 3-fluoro-5-(trifluoromethyl)aniline directly to the anisole without isolating the phenol intermediate. This is typically achieved by performing the decomposition of the diazonium salt in methanol.[11]
Caption: Overall transformation for Route B.
Experimental Protocol: Direct Conversion of Diazonium Salt
This protocol is based on general procedures for the reaction of arenediazonium salts with alcohols.[11]
-
Diazotization:
-
Follow the same procedure as in Step 1 of Route A to generate the diazonium salt of 3-fluoro-5-(trifluoromethyl)aniline in an aqueous acidic solution at 0-5 °C.
-
-
Reaction with Methanol:
-
In a separate reaction vessel, place a large excess of methanol.
-
Slowly and carefully add the cold diazonium salt solution to the methanol. The reaction can be exothermic, so the addition rate and temperature should be monitored.
-
Gently warm the mixture to facilitate the decomposition of the diazonium salt and the formation of the anisole. The reaction temperature can range from room temperature to the reflux temperature of methanol (65 °C). The evolution of nitrogen gas will be observed.
-
Monitor the reaction by TLC or GC until the diazonium salt is consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Remove the bulk of the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude this compound by column chromatography or vacuum distillation.
-
Quantitative Data Summary for Route B
Yields for the direct conversion of diazonium salts to aryl ethers can be variable and are often lower than the two-step approach.[11]
| Parameter | Typical Value/Range | Reference |
| Reactants | ||
| 3-Fluoro-5-(trifluoromethyl)aniline | 1.0 eq | - |
| Acid (e.g., H₂SO₄) | 2-4 eq | [4] |
| Sodium Nitrite | 1.0-1.2 eq | [4] |
| Methanol | Large excess (solvent) | [11] |
| Reaction Conditions | ||
| Diazotization Temperature | 0-10 °C | [3] |
| Reaction Temperature with Methanol | 25-65 °C | [11] |
| Reaction Time | 2-8 hours | [11] |
| Yield | 40-70% | [11] |
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the key experimental procedures.
Caption: Workflow for Diazotization.
Caption: Workflow for Williamson Ether Synthesis.
Conclusion
This technical guide has outlined two primary and effective synthetic routes for the preparation of this compound, a key building block in modern chemical research. Route A, a two-step process involving the formation and subsequent methylation of 3-fluoro-5-(trifluoromethyl)phenol, is presented as a highly reliable and generally high-yielding approach. Route B offers a more direct conversion from the corresponding aniline via its diazonium salt, which can be advantageous in certain contexts despite potentially lower yields. The provided experimental protocols, quantitative data summaries, and workflow diagrams are intended to serve as a valuable resource for researchers in the practical synthesis of this important molecule. Careful consideration of the reaction conditions and safety precautions, particularly when handling hazardous reagents, is paramount for successful and safe execution.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. iris.unive.it [iris.unive.it]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
Reaction mechanism of fluorinated anisole formation
An In-depth Technical Guide to the Reaction Mechanisms of Fluorinated Anisole Formation
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of fluorine into aromatic scaffolds, particularly the anisole moiety, is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorinated anisoles serve as critical building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals, where the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This technical guide provides a comprehensive overview of the principal reaction mechanisms for the formation of fluorinated anisoles. It details the mechanistic underpinnings of key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (SEAr), and modern C-H activation methodologies. For each pathway, this document presents detailed reaction mechanisms, experimental protocols, and quantitative data to equip researchers and development professionals with the foundational knowledge required for the effective synthesis and application of these valuable compounds.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a prevalent and versatile method for synthesizing fluorinated anisoles.[2] The reaction typically proceeds via an addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex.[3] This pathway is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate. However, recent advances in photoredox catalysis have enabled the SNAr of unactivated and even electron-rich fluoroarenes.[4]
General Mechanism: Addition-Elimination
The classical SNAr mechanism involves two steps:
-
Nucleophilic Attack: The nucleophile (e.g., methoxide) attacks the carbon atom bearing the leaving group (e.g., fluoride), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).
-
Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.
Fluorine is an excellent leaving group in SNAr reactions, a property that is frequently exploited in the synthesis of drug compounds.[5]
Caption: The addition-elimination pathway for SNAr reactions.
Synthesis from Polyfluoroanilines via Diazonium Salts
A notable one-pot procedure allows for the synthesis of polyfluoroanisoles starting from polyfluoroanilines.[6] This method involves diazotization of the aniline, followed by an intramolecular SNAr where a fluorine atom is displaced by methanol, and subsequent reductive removal of the diazonium group.[6] The reaction preferentially substitutes fluorine atoms that are para to the diazonium group.[6]
Caption: One-pot synthesis of fluoroanisoles from fluoroanilines.
Quantitative Data for SNAr Reactions
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| p-Bromofluorobenzene | Sodium methoxide, CuCl, DMF, heat | p-Fluoroanisole | Not specified | [7] |
| 2,3,4,5,6-Pentafluoroaniline | Diazotization, then MeOH, Cu powder, 20°C, 30 min | 2,3,5,6-Tetrafluoroanisole | 78 | [6] |
| 2,3,4,5-Tetrafluoroaniline | Diazotization, then MeOH, Cu powder, 20°C, 30 min | 2,3,5-Trifluoroanisole | 68 | [6] |
| 2,4,5-Trifluoroaniline | Diazotization, then MeOH, Cu powder, 20°C, 2 h | 3,4-Difluoroanisole | 60 | [6] |
| 2,6-Difluoroaniline | Diazotization, then MeOH, Cu powder, 20°C, 2 h | 3-Fluoroanisole | 56 | [6] |
Experimental Protocol: Synthesis of p-Fluoroanisole
This protocol is adapted from a method for preparing p-fluoroanisole from p-bromofluorobenzene.[7]
-
Reactor Setup: Charge a reactor with p-bromofluorobenzene, the solvent dimethylformamide (DMF), liquid sodium methoxide, and a catalyst (cuprous chloride or cuprous bromide).
-
Reaction: Heat the reaction system while stirring. The reaction to generate p-fluoroanisole proceeds during the heating period. Maintain the reaction for 10 to 16 hours.
-
Catalyst Removal: After the reaction is complete, filter the reaction mixture to remove the solid catalyst, yielding a liquid mixture.
-
Separation: Add the liquid filtrate to a distillation flask equipped with a water separator. Add distilled water or steam to the flask.
-
Distillation: Heat the flask. Methanol will distill off first. Continue heating until p-fluoroanisole and water co-distill azeotropically.
-
Collection: Collect the lower organic phase (p-fluoroanisole) from the water separator, allowing the aqueous phase to flow back into the distillation flask.
-
Purification: Feed the collected organic phase into a rectification device to obtain the finished p-fluoroanisole product.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic fluorination of anisole is a direct method to introduce a fluorine atom onto the aromatic ring.[8] This approach utilizes an electrophilic fluorine source ("F⁺" equivalent) that attacks the electron-rich anisole ring. The mechanism is a typical electrophilic aromatic substitution proceeding through a Wheland-type intermediate (also known as an arenium ion or sigma complex).[9]
General Mechanism
-
Formation of the Sigma Complex: The π-electrons of the anisole ring attack the electrophilic fluorine reagent (e.g., Selectfluor, NFSI), forming a resonance-stabilized carbocation intermediate (sigma complex). This step is typically rate-determining.[9]
-
Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the fluorinated anisole product. Small kinetic isotope effects suggest this deprotonation step is not rate-limiting.[9]
The precise mechanism of fluorine transfer from N-F reagents is a subject of debate, with evidence supporting both a direct SN2-like attack by the arene on the fluorine atom and a single-electron transfer (SET) pathway.[10][11]
Caption: Electrophilic aromatic substitution pathway for anisole fluorination.
Common Electrophilic Fluorinating Reagents
A variety of N-F reagents have been developed for electrophilic fluorination, offering a range of reactivity and handling characteristics.[8]
-
Selectfluor® (F-TEDA-BF₄): A highly versatile and stable cationic reagent, widely used in both academic and industrial settings.[12]
-
N-Fluorobenzenesulfonimide (NFSI): A neutral and effective reagent, though sometimes requiring higher temperatures for less activated substrates.[8]
-
N-Fluoro-o-benzenedisulfonimide (NFOBS): Another effective neutral reagent.[10]
Quantitative Data for Electrophilic Fluorination
| Substrate | Reagent | Conditions | Yield (%) | Product(s) | Reference |
| Anisole | N-F reagent 11-2 | Excess substrate | 98 | Fluoroanisoles (isomer mix) | [8] |
| Anisole | NFSI | Neat, high temperature | Not specified | Fluoroanisoles | [8] |
| Anisole | N-Fluoropyridinium salts | Mild conditions | High | Fluoroanisoles | [8] |
| Anisole | Triflic acid (additive), 18-2h | 1 equiv TfOH, <1 h | Not specified | Fluoroanisoles | [8] |
Experimental Protocol: Ring-Opening Fluorination of Isoxazoles
While not a direct fluorination of anisole, this protocol demonstrates the use of Selectfluor in a reaction that generates a fluorinated carbonyl compound, showcasing a typical setup for electrophilic fluorination.[13][14]
-
Reaction Setup: To a solution of the C3-unsubstituted isoxazole (1.0 equiv) in acetonitrile (0.2 M), add Selectfluor® (1.0 equiv).
-
Heating: Stir the reaction mixture at 80 °C for 24 hours. In most cases, no additional catalyst or additive is required.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction, and perform a standard aqueous workup.
-
Purification: Purify the crude product by column chromatography to yield the α-fluorinated carbonyl compound.
C-H Bond Fluorination
Direct fluorination of C-H bonds is a highly desirable and atom-economical strategy.[15] These methods avoid the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with palladium and copper, has enabled the site-selective fluorination of arene C-H bonds, often using a directing group to control regioselectivity.[15][16]
Mechanism: Copper-Catalyzed C-H Fluorination
While the exact mechanism can be complex and substrate-dependent, a plausible pathway for copper-catalyzed C-H fluorination involves:
-
C-H Activation: The directing group on the substrate coordinates to the copper catalyst, leading to the activation and cleavage of a specific C-H bond, forming a copper-aryl intermediate.
-
Oxidation & Fluorination: The copper intermediate is oxidized (e.g., to Cu(III)), and subsequent reductive elimination of a C-F bond yields the fluorinated product and regenerates a lower-valent copper species.[16]
References
- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. CN102146023A - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Molecular structure and weight of 3-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)anisole, also known by its IUPAC name 1-fluoro-3-methoxy-5-(trifluoromethyl)benzene, is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the anisole core imparts unique electronic properties and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. This document provides a concise technical overview of its molecular structure, physicochemical properties, and a generalized synthetic approach.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted with a methoxy group, a fluorine atom, and a trifluoromethyl group at positions 1, 3, and 5, respectively.
Molecular Formula: C₈H₆F₄O[1]
Canonical SMILES: COC1=CC(=CC(=C1)F)C(F)(F)F
CAS Number: 261951-79-5
Physicochemical Data
The following table summarizes the key quantitative data for this compound. Please note that some of these properties are predicted values.
| Property | Value | Source |
| Molecular Weight | 194.13 g/mol | [1] |
| Boiling Point | 146.3 ± 40.0 °C | Predicted |
| Density | 1.284 ± 0.06 g/cm³ | Predicted |
| Flash Point | 52 °C (126 °F) | |
| Refractive Index | 1.430 |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound, generated from its canonical SMILES representation.
References
An In-depth Technical Guide to the Safe Handling, and Storage of 3-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 3-Fluoro-5-(trifluoromethyl)anisole (CAS No. 261951-79-5), a fluorinated organic compound utilized in laboratory and industrial research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the chemical.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C8H6F4O |
| Boiling Point | 146.3±40.0 °C (Predicted)[1][2] |
| Density | 1.284±0.06 g/cm³ (Predicted)[1][2] |
| Flash Point | 52 °C (126 °F)[1][2] |
| Refractive Index | 1.4300[1][3] |
| Appearance | Clear, light yellow/green liquid[3] |
| Storage Temperature | Room Temperature, sealed in dry conditions[1][2] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is not extensively detailed in the provided search results, information on similar compounds suggests that it should be handled with care. The primary hazards are associated with its flammability and potential for irritation.
Potential Health Effects:
-
Eye Contact: May cause eye irritation.[4]
-
Skin Contact: May cause skin irritation and dermatitis.[4]
-
Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[4]
-
Inhalation: Vapors may cause dizziness or suffocation and potential respiratory tract irritation.[4]
Hazard Classifications for Structurally Similar Compounds:
-
Flammable Liquid: Similar compounds are classified as flammable liquids.[5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6][7]
Experimental Protocols and Handling Procedures
Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet standards such as EN 374 (Europe) or ASTM F739 (US). Inspect gloves for any signs of degradation before use.[8] |
| Eyes/Face | Safety goggles and face shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Body | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[4] A flame-retardant and antistatic protective clothing is recommended when handling larger quantities.[9] |
| Respiratory | Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[4] Use is recommended when vapors or aerosols are generated.[9] |
General Handling Procedures
-
Wash hands thoroughly after handling.[4]
-
Use in a well-ventilated area.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
-
Use spark-proof tools and explosion-proof equipment.[4]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Keep containers tightly closed when not in use.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
Avoid ingestion and inhalation.[4]
Storage
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
-
Store in a tightly closed container.[4]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4]
-
The designated storage area should be a "flammables-area".[4]
-
Keep away from sources of ignition.[4]
-
Protect containers from physical damage and check regularly for leaks.[6]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[4] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. Do NOT use mouth-to-mouth resuscitation.[4] |
Fire Fighting Measures
-
Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[4]
-
Specific Hazards: Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back.[4] During a fire, irritating and highly toxic gases may be generated.[4] Containers may explode in the heat of a fire.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 3.1.[4]
-
Environmental Precautions: Prevent spillage from entering drains or waterways.[6]
-
Cleanup Procedures:
Visualized Workflows and Relationships
The following diagrams illustrate key decision-making processes and logical flows for the safe management of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for first aid response to chemical exposure.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen fluoride.[10]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
This technical guide is intended to provide comprehensive information for the safe handling of this compound. It is imperative that all personnel handling this chemical are thoroughly trained in these procedures and have access to the necessary safety equipment. Always refer to the most current Safety Data Sheet (SDS) for this product before use.
References
- 1. This compound CAS#: 261951-79-5 [amp.chemicalbook.com]
- 2. This compound CAS#: 261951-79-5 [m.chemicalbook.com]
- 3. This compound | 261951-79-5 [amp.chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 3-(Trifluoromethyl)anisole | C8H7F3O | CID 96691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 2-Fluoro-5-(trifluoromethyl)anisole | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Material Safety Data Sheet for 3-Fluoro-5-(trifluoromethyl)anisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide compiled from available data. A complete, official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-Fluoro-5-(trifluoromethyl)anisole was not publicly available at the time of writing. Therefore, this guide supplements known data for the compound with general safety principles for structurally similar chemicals. All personnel handling this chemical should exercise caution and adhere to established laboratory safety protocols.
Chemical Identification and Physical Properties
This section outlines the fundamental chemical identifiers and physical characteristics of this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 261951-79-5 |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
| Physical State | Liquid |
| Boiling Point | 146.3 ± 40.0 °C (Predicted)[1] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted)[1] |
| Flash Point | 52 °C (126 °F)[1] |
| Storage Temperature | Room Temperature, sealed in a dry environment[1] |
Hazard Identification and Toxicological Profile
Due to the lack of a specific SDS, the following hazard classifications are based on the properties of similar aromatic, fluorinated compounds. The toxicological properties of this compound have not been fully investigated.
| Hazard Category | Description |
| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air. |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Acute Toxicity (Dermal) | May be harmful in contact with skin. |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. Vapors may cause respiratory tract irritation. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Reproductive Toxicity | No data available. |
Experimental Protocols: Handling, Storage, and First Aid
The following protocols are general best practices for handling flammable and potentially hazardous aromatic compounds in a research setting.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Workflow for Chemical Spill Response
The following diagram outlines a general workflow for responding to a chemical spill in a laboratory setting. This should be adapted to the specific conditions and available equipment at your facility.
Caption: General workflow for responding to a chemical spill.
This guide provides a summary of the available safety information for this compound and general safety protocols. Researchers should always consult multiple sources and use their professional judgment when handling this and any other chemical.
References
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic modification of lead compounds to enhance their pharmacological profiles is a paramount objective. Among the vast arsenal of chemical moieties available to medicinal chemists, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful and versatile tool. Its incorporation into drug candidates can profoundly influence a molecule's physicochemical and biological properties, often leading to significant improvements in efficacy, metabolic stability, and bioavailability.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The trifluoromethyl group is a bioisostere often used to replace a methyl group or a hydrogen atom.[3][4] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond are central to its utility.[3][5] The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[3][6] This resistance to metabolism can lead to a longer drug half-life and improved bioavailability.[3][6] Furthermore, the lipophilicity conferred by the CF₃ group can enhance a drug's ability to cross cell membranes.[6][7]
Physicochemical Properties and Their Impact
The introduction of a trifluoromethyl group into a molecule imparts a unique combination of properties that can be strategically leveraged in drug design.
Lipophilicity
The trifluoromethyl group is highly lipophilic, a property that is crucial for enhancing the membrane permeability of drug candidates.[5][6] This increased lipophilicity can improve a drug's absorption and distribution within the body.[1] The Hansch-Fujita π constant, a measure of lipophilicity, for the CF₃ group is +0.88.[8][9] However, the impact of trifluorination on lipophilicity can be position-dependent. For instance, in aliphatic alcohols, trifluorination strongly enhances lipophilicity only when the trifluoromethyl group is in the alpha-position.[10]
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[3][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making the CF₃ group resistant to metabolic degradation by enzymes.[5][9] This "metabolic switching" can effectively block a known or suspected site of metabolism, particularly oxidative metabolism.[3] This leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][3]
Electronic Effects and pKa Modulation
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[5][8] This property can significantly influence the electronic distribution within a molecule, impacting its reactivity, binding affinities, and acidity (pKa).[4][5] The electron-withdrawing effect can lower the pKa of nearby acidic protons, making the compound more acidic.[5] Conversely, it can also lower the basicity of compounds.[4]
Quantitative Data Summary
The following tables summarize key quantitative data illustrating the impact of the trifluoromethyl group on various physicochemical properties.
| Property | Value/Effect | Reference(s) |
| Hansch-Fujita π constant | +0.88 | [8][9] |
| C-F Bond Dissociation Energy | ~485 kJ/mol | [7][9] |
| van der Waals Volume | 39.8 ų | [9] |
| Electronegativity (Pauling Scale) | Intermediate between F (3.98) and Cl | [4][9] |
| Comparison | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Reference(s) |
| Metabolic Stability | Lower (prone to oxidation) | Higher (resistant to oxidation) | [3][4] |
| Lipophilicity (logP) | Lower | Higher | [5][8] |
| Electron-withdrawing effect | Weakly donating | Strongly withdrawing | [5][8] |
| pKa of adjacent acidic proton | Higher | Lower | [5] |
Key Applications in Drug Design
The unique properties of the trifluoromethyl group have been successfully exploited in the development of numerous marketed drugs across various therapeutic areas.
Enhancing Binding Affinity
The strong electron-withdrawing nature of the CF₃ group can enhance a molecule's binding affinity to its biological target.[8] This can be attributed to improved hydrogen bonding and electrostatic interactions.[8] For example, the inclusion of a trifluoromethyl group in the para-position of the phenolic ring of a 5-hydroxytryptamine (5-HT) uptake inhibitor increased its potency by 6-fold compared to the non-fluorinated analog.[11]
Improving Pharmacokinetics
By blocking metabolic hotspots, the trifluoromethyl group can significantly improve a drug's pharmacokinetic profile.[3][7] This leads to increased half-life and bioavailability, allowing for less frequent dosing and a more consistent therapeutic effect.[1][3] A notable example is Fluoxetine (Prozac), where the trifluoromethyl group enhances its lipophilicity, facilitating brain penetration.[7][11]
Case Studies of Trifluoromethylated Drugs
Many FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern medicine.[11][12]
-
Fluoxetine (Prozac): An antidepressant where the CF₃ group at the para position of the phenolic ring is crucial for its selective serotonin reuptake inhibitor activity.[4][11]
-
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) that contains a trifluoromethyl group.[4][13]
-
Sorafenib: A kinase inhibitor used in cancer therapy, synthesized from a precursor containing a trifluoromethylphenyl isocyanate.[11]
-
Tipranavir: An anti-HIV drug, it is a non-peptidic protease inhibitor where the trifluoromethyl-2-pyridyl moiety contributes to multiple interactions at the enzyme site.[11]
-
Alpelisib: A phosphatidylinositol-3-kinase (PI3K) inhibitor where the inclusion of the TFM moiety was found to be beneficial.[11]
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound.[3]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[3]
Materials:
-
Liver microsomes (human, rat, etc.)[3]
-
Test compound and positive control (e.g., testosterone)[3]
-
Phosphate buffer[3]
-
NADPH regenerating system[3]
-
Ice-cold stopping solution (e.g., acetonitrile)[3]
-
96-well plates[3]
-
Incubator/shaker (37°C)[3]
-
Centrifuge[3]
-
LC-MS/MS system[3]
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive control. Dilute liver microsomes to the desired concentration in phosphate buffer.[3]
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound and pre-incubate at 37°C. Initiate the reaction by adding the NADPH regenerating system.[3]
-
Termination: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the ice-cold stopping solution.[3]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[3]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug.[3]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.[3]
-
The slope of the linear regression gives the elimination rate constant (k).[3]
-
Half-life (t₁/₂) can be calculated as 0.693/k.
-
Intrinsic clearance (CLᵢₙₜ) can also be determined.[3]
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is a classical approach to determine logP.[14][15]
Objective: To measure the ratio of the concentration of a compound in octanol and water at equilibrium.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Analytical instrument for quantification (e.g., HPLC, ¹⁹F NMR for fluorinated compounds)[15][16]
Procedure:
-
Dissolve the test compound in one of the phases (e.g., n-octanol).
-
Add the second phase (water or buffer).
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully sample each phase.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
Calculation: logP = log ( [Compound]octanol / [Compound]water )
Visualizations
Logical Relationship of CF₃ Group Properties and Effects
Caption: Impact of CF₃ group properties on pharmacological effects.
Experimental Workflow for In Vitro Microsomal Stability Assay dot
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// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Timepoints; Timepoints -> Process; Process -> Analyze; Analyze -> Data; Data -> End; }
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. grokipedia.com [grokipedia.com]
- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. connectsci.au [connectsci.au]
- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Methodological & Application
Application Notes and Protocols: 3-Fluoro-5-(trifluoromethyl)anisole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)anisole, with the chemical formula C₈H₆F₄O and CAS number 261951-79-5, is an aromatic compound featuring a trifluoromethyl group, a fluorine atom, and a methoxy group. This unique combination of substituents makes it a potentially valuable building block in organic synthesis, particularly for the introduction of the 3-fluoro-5-(trifluoromethyl)phenyl moiety into larger molecules. The electron-withdrawing nature of both the trifluoromethyl group and the fluorine atom significantly influences the reactivity of the aromatic ring, while the methoxy group can act as a directing group in electrophilic substitutions and can be a site for further chemical modification. These structural features are highly sought after in the design of pharmaceuticals and agrochemicals to modulate properties such as metabolic stability, lipophilicity, and binding affinity.
While specific, detailed applications of this compound as a starting material in peer-reviewed literature are not extensively documented, its structure suggests several potential uses in synthetic organic chemistry. This document outlines these potential applications based on the known reactivity of analogous compounds and provides generalized protocols to guide researchers in its utilization.
Physical and Chemical Properties
A summary of the available physical and chemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 261951-79-5 | [1] |
| Molecular Formula | C₈H₆F₄O | [1] |
| Molecular Weight | 194.13 g/mol | [1] |
| Boiling Point | 146.3 ± 40.0 °C (Predicted) | [2] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 52 °C (126 °F) | [2] |
| Refractive Index | 1.4300 | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Potential Synthetic Applications
Based on the functional groups present in this compound, several key synthetic transformations can be envisaged. The electron-withdrawing trifluoromethyl and fluoro groups deactivate the ring towards electrophilic substitution, directing incoming electrophiles primarily to the positions ortho and para to the activating methoxy group. The fluorine atom can also participate in nucleophilic aromatic substitution reactions under certain conditions.
Electrophilic Aromatic Substitution
The methoxy group is an ortho-, para-director. Therefore, electrophilic substitution reactions are expected to occur at positions 2, 4, and 6. Due to steric hindrance from the adjacent trifluoromethyl group, substitution at position 4 is likely to be favored.
Caption: Generalized workflow for electrophilic aromatic substitution.
Potential Electrophilic Reactions:
-
Nitration: Introduction of a nitro group, which can be further reduced to an amine.
-
Halogenation: Introduction of a bromine or chlorine atom, providing a handle for cross-coupling reactions.
-
Friedel-Crafts Acylation: Introduction of an acyl group to form a ketone, a versatile intermediate for further derivatization.
Generalized Protocol for Nitration:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) (1.1 eq) while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the nitrated product.
| Reactant | Reagent | Product | Expected Yield |
| This compound | HNO₃/H₂SO₄ | 1-Fluoro-2-nitro-3-methoxy-5-(trifluoromethyl)benzene | Moderate to Good |
Nucleophilic Aromatic Substitution (SNAAr)
While the fluorine atom is generally a poor leaving group in SₙAr reactions compared to other halogens, the presence of the strongly electron-withdrawing trifluoromethyl group meta to it could facilitate its displacement by strong nucleophiles under forcing conditions.
Caption: Generalized workflow for nucleophilic aromatic substitution.
Generalized Protocol for Amination:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the desired amine (1.2-2.0 eq) and a strong base (e.g., NaH or K₂CO₃) (2.0-3.0 eq).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours to days, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the aminated product.
| Reactant | Nucleophile | Product | Expected Yield |
| This compound | R₂NH | 3-(Dialkylamino)-5-(trifluoromethyl)anisole | Low to Moderate |
O-Demethylation
The methoxy group can be cleaved to reveal a phenol, which opens up a wide range of further functionalization possibilities, such as ether or ester formation, or as a precursor for the synthesis of biaryl ethers via Ullmann or Buchwald-Hartwig couplings.
Caption: Generalized workflow for O-demethylation.
Generalized Protocol for O-Demethylation with Boron Tribromide:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2-1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and carefully quench by the slow addition of water or methanol.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude phenol by column chromatography.
| Reactant | Reagent | Product | Expected Yield |
| This compound | BBr₃ | 3-Fluoro-5-(trifluoromethyl)phenol | Good to High |
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. Its unique electronic and structural properties make it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The proposed synthetic applications and generalized protocols provided herein offer a foundation for researchers to begin exploring the utility of this versatile compound. Further investigation is warranted to fully elucidate its reactivity and expand its synthetic applications.
References
The Versatile Building Block: 3-Fluoro-5-(trifluoromethyl)anisole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)anisole is a valuable fluorinated building block for the synthesis of complex organic molecules, particularly in the realm of active pharmaceutical ingredients (APIs). The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. The electron-withdrawing nature of these substituents can significantly influence the acidity, basicity, and reactivity of adjacent functional groups, making it a strategic component in drug design. This document provides an overview of the potential applications of this compound in API synthesis, including key reaction protocols and illustrative workflows.
While a specific, marketed API directly synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are present in numerous bioactive compounds. The following sections detail common synthetic transformations and potential strategic applications of this versatile building block.
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₄O | |
| Molecular Weight | 194.13 g/mol | |
| Boiling Point | 146.3 ± 40.0 °C (Predicted) | [1] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthetic Applications and Protocols
This compound can undergo a variety of chemical transformations to generate key intermediates for API synthesis. The electron-withdrawing fluorine and trifluoromethyl groups activate the aromatic ring towards nucleophilic aromatic substitution and direct electrophilic substitution to specific positions.
Electrophilic Aromatic Substitution
The methoxy group is an ortho-, para-director, while the fluoro and trifluoromethyl groups are meta-directors. The combined directing effects and the steric hindrance will influence the regioselectivity of electrophilic substitution reactions. Nitration, halogenation, and Friedel-Crafts reactions can introduce further functionality onto the aromatic ring.
Protocol 1: Nitration of this compound
This protocol describes a general procedure for the nitration of an activated aromatic ring, which is a common step in the synthesis of many pharmaceutical intermediates.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound in dichloromethane in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-substituted product.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Workflow for Electrophilic Nitration:
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom can be displaced by a variety of nucleophiles, particularly when the aromatic ring is further activated by electron-withdrawing groups. This reaction is a powerful tool for introducing amines, alcohols, and thiols.
Protocol 2: Amination of a Fluorinated Aromatic Ring
This protocol provides a general method for the nucleophilic aromatic substitution of a fluorine atom with an amine, a key reaction in the synthesis of many APIs.
Materials:
-
A suitable fluorinated aromatic substrate (e.g., a nitro-derivative of this compound)
-
Desired amine
-
Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate or triethylamine)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the fluorinated aromatic substrate and the amine in an aprotic polar solvent, add the base.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 150 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Illustrative Signaling Pathway Inhibition:
Many APIs derived from fluorinated building blocks target specific signaling pathways involved in diseases like cancer. For instance, a hypothetical API synthesized from this compound could be a kinase inhibitor.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel APIs. Its unique electronic and metabolic properties, conferred by the fluorine and trifluoromethyl substituents, make it an attractive starting material for drug discovery and development. The synthetic protocols and workflows outlined in this document provide a foundation for researchers to explore the potential of this compound in creating the next generation of therapeutic agents. Further research into the specific applications of this building block is warranted to fully unlock its potential in medicinal chemistry.
References
Application Notes: The Role of 3-Fluoro-5-(trifluoromethyl)anisole and its Phenolic Analogue in the Synthesis of Novel Herbicides
Introduction
3-Fluoro-5-(trifluoromethyl)anisole and its corresponding phenol, 3-fluoro-5-(trifluoromethyl)phenol, are valuable fluorinated building blocks in the synthesis of advanced agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly influences the physicochemical properties of the resulting molecules. These substitutions can enhance metabolic stability, binding affinity to target enzymes, and overall herbicidal efficacy. While direct applications of this compound are not widely documented in publicly available literature, the analogous phenol is a key intermediate in the synthesis of potent herbicidal compounds. This document will focus on the application of the 3-(trifluoromethyl)phenoxy moiety, derived from the corresponding phenol, in the synthesis of a promising class of 1,2,4-triazole herbicides. The synthetic principles and methodologies described can be adapted for 3-fluoro-5-(trifluoromethyl)phenol, offering a pathway to novel herbicidal candidates with potentially enhanced properties.
Application in the Synthesis of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles
A notable application of the 3-(trifluoromethyl)phenoxy scaffold is in the creation of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. These compounds have demonstrated significant herbicidal activity, particularly against broadleaf weeds.[1][2] The synthesis involves a multi-step pathway where the 3-(trifluoromethyl)phenoxy group is introduced in the final steps, highlighting the role of 3-(trifluoromethyl)phenol as a crucial late-stage intermediate.
The general synthetic strategy involves the initial construction of a 3-aryl-4-substituted-4H-[1][2][3]triazol-5-thiol, which is then converted to a methylsulfanyl derivative. Subsequent oxidation and substitution with 3-(trifluoromethyl)phenol yields the final herbicidal compounds.[1][2]
Quantitative Data: Herbicidal Activity
The herbicidal efficacy of the synthesized 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles has been evaluated against various weed species. The following table summarizes the inhibitory activity of selected compounds against Brassica campestris (a common broadleaf weed) at a concentration of 100 µg/mL.[2]
| Compound ID | R (Substituent on Aryl Group) | R1 (Substituent at N-4) | Inhibition of Brassica campestris (%) at 100 µg/mL |
| 4a | H | C₂H₅ | 55.4 |
| 4c | H | n-C₄H₉ | 75.0 |
| 4h | 4-Cl | C₂H₅ | 65.2 |
| 4i | 4-Cl | n-C₃H₇ | 82.6 |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles, adapted from the literature.[1][2]
Step 1: Synthesis of 3-Aryl-4-substituted-4H-[1][2][3]triazol-5-thiols (1)
A mixture of the appropriate N-(arylformamido)phenylthiourea (0.1 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL) is heated at reflux for 4-6 hours. After cooling, the solution is filtered. The filtrate is acidified with concentrated hydrochloric acid to a pH of 3-4. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the desired 3-aryl-4-substituted-4H-[1][2][3]triazol-5-thiol.
Step 2: Synthesis of 3-Aryl-5-methylsulfanyl-4-substituted-4H-[1][2][3]triazoles (2)
To a solution of the 3-aryl-4-substituted-4H-[1][2][3]triazol-5-thiol (0.05 mol) and anhydrous potassium carbonate (0.1 mol) in acetone (50 mL), dimethyl sulfate (0.055 mol) is added dropwise with stirring at room temperature. The mixture is then stirred at 40-50°C for 3-4 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is washed with water, and the resulting solid is recrystallized from ethanol to give the 3-aryl-5-methylsulfanyl-4-substituted-4H-[1][2][3]triazole.
Step 3: Synthesis of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles (4)
To a solution of the 3-aryl-5-methylsulfanyl-4-substituted-4H-[1][2][3]triazole (0.01 mol) in glacial acetic acid (30 mL), 30% hydrogen peroxide (0.03 mol) and sodium tungstate (0.001 mol) are added. The mixture is stirred at 60-70°C for 2-3 hours. After cooling, a solution of 3-(trifluoromethyl)phenol (0.012 mol) and potassium carbonate (0.015 mol) in acetone (20 mL) is added. The reaction mixture is then stirred at room temperature for 5-6 hours. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole.
Visualizations
Synthesis Pathway for Herbicidal 1,2,4-Triazoles
Caption: Synthetic route to herbicidal 1,2,4-triazoles.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of herbicidal triazoles.
References
Application Notes and Protocols for Reactions Involving 3-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key chemical transformations involving 3-Fluoro-5-(trifluoromethyl)anisole. This versatile fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. The following sections detail procedures for electrophilic aromatic substitution (bromination and nitration), demethylation, and a palladium-catalyzed cross-coupling reaction.
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom deactivates the aromatic ring of this compound towards electrophilic attack. However, the methoxy group is an activating, ortho-, para-director. The combined electronic effects of these substituents direct incoming electrophiles primarily to the positions ortho and para to the methoxy group.
Bromination of this compound
This protocol describes the regioselective bromination of this compound to yield primarily 2-bromo-5-fluoro-3-(trifluoromethyl)anisole and 4-bromo-3-fluoro-5-(trifluoromethyl)anisole.
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask, add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 equiv.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.1 equiv.) in the same solvent dropwise to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the chlorinated solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomers.
Data Presentation:
| Entry | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | 2-Bromo-5-fluoro-3-(trifluoromethyl)anisole & 4-Bromo-3-fluoro-5-(trifluoromethyl)anisole | Br₂, FeBr₃, CH₂Cl₂, 0 °C to rt | 75-85 (combined) | Adapted from general bromination procedures. |
Logical Relationship Diagram:
Caption: Regioselective bromination of this compound.
Nitration of this compound
This protocol outlines the nitration of this compound, which is expected to yield a mixture of nitrated products, with substitution occurring at the positions ortho and para to the activating methoxy group.
Experimental Protocol:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) (1:1 v/v) to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.0 equiv.) to the cold nitrating mixture dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the isomeric products.
Data Presentation:
| Entry | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | 2-Nitro-3-fluoro-5-(trifluoromethyl)anisole & 4-Nitro-3-fluoro-5-(trifluoromethyl)anisole | HNO₃, H₂SO₄, 0-5 °C | 70-80 (combined) | Adapted from general nitration procedures. |
Demethylation to 3-Fluoro-5-(trifluoromethyl)phenol
This protocol describes the cleavage of the methyl ether in this compound to yield the corresponding phenol using boron tribromide (BBr₃).
Experimental Protocol:
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.2 equiv.) in dichloromethane dropwise to the reaction mixture.
-
After the addition, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude phenol.
-
If necessary, purify the product by flash column chromatography.
Data Presentation:
| Entry | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | 3-Fluoro-5-(trifluoromethyl)phenol | BBr₃, CH₂Cl₂, -78 °C to rt | >90 | [1] |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the demethylation of the anisole.
Suzuki-Miyaura Cross-Coupling of a Brominated Derivative
This protocol details a Suzuki-Miyaura cross-coupling reaction using a brominated derivative of this compound (prepared as in section 1.1) with an arylboronic acid. This reaction is a powerful tool for the formation of C-C bonds.
Experimental Protocol:
-
To a Schlenk flask, add the bromo-3-fluoro-5-(trifluoromethyl)anisole derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Substrate | Coupling Partner | Catalyst/Base/Solvent | Yield (%) | Reference |
| 1 | 2-Bromo-5-fluoro-3-(trifluoromethyl)anisole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Toluene:H₂O | 80-95 | Adapted from general Suzuki-Miyaura coupling protocols. |
| 2 | 4-Bromo-3-fluoro-5-(trifluoromethyl)anisole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ / Dioxane:H₂O | 85-98 | Adapted from general Suzuki-Miyaura coupling protocols. |
Signaling Pathway Diagram (Catalytic Cycle):
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of 3-Fluoro-5-(trifluoromethyl)anisole in the Synthesis of a Novel mPGES-1 Inhibitor
Introduction: 3-Fluoro-5-(trifluoromethyl)anisole is a versatile fluorinated building block in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This application note details the synthetic utility of this compound in the preparation of a potent and selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor, a promising target for the treatment of inflammation and pain.
Overview of the Synthetic Strategy: The overall synthetic route involves the conversion of this compound to the key intermediate, 3-fluoro-5-(trifluoromethyl)aniline. This aniline derivative is then utilized in a multi-step synthesis to yield the final pharmaceutical compound, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide.
Quantitative Data Summary
The final compound exhibits potent inhibitory activity against the mPGES-1 enzyme, as summarized in the table below.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell-Based A549 IC50 (nM) | Human Whole Blood IC50 (nM) | Guinea Pig mPGES-1 IC50 (nM) |
| 17d | mPGES-1 | Enzyme Assay | 8 | 16.24 | 249.9 | 10.79 |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenol
This protocol describes the demethylation of this compound to the corresponding phenol.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (BBr₃) (1M solution in DCM)
-
Methanol
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of BBr₃ (1.5-2.0 equivalents) in DCM dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to 0°C in an ice bath.
-
Slowly and carefully add methanol to quench the excess BBr₃ until gas evolution ceases.
-
Remove the solvent by rotary evaporation.
-
Add water and extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluoro-5-(trifluoromethyl)phenol.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)aniline
This protocol outlines a potential conversion of the synthesized phenol to the corresponding aniline. A common method for this transformation is the Buchwald-Hartwig amination of the corresponding aryl triflate.
Part A: Synthesis of 3-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate
Materials:
-
3-Fluoro-5-(trifluoromethyl)phenol
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve 3-fluoro-5-(trifluoromethyl)phenol (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C and add pyridine or triethylamine (1.2 equivalents).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude triflate, which can be used in the next step without further purification.
Part B: Buchwald-Hartwig Amination
Materials:
-
3-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate
-
Ammonia source (e.g., benzophenone imine or an ammonia equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or a suitable Buchwald ligand)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or similar inert atmosphere reaction vessel.
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, ligand, and base.
-
Add the aryl triflate and the ammonia source.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude 3-fluoro-5-(trifluoromethyl)aniline by column chromatography.
Protocol 3: Synthesis of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide (Compound 17d)
This protocol is based on the likely synthetic route for analogous compounds and requires adaptation based on the full experimental details from the primary literature. The synthesis involves the formation of a benzimidazole core, followed by amination and subsequent amide coupling.
Key Intermediates (to be synthesized according to literature procedures):
-
Methyl 2-chloro-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxylate
-
2,6-difluoro-N-phenylaniline
Part A: Synthesis of 2-((2-chloro-6-fluorophenyl)amino)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxylic acid
Procedure:
-
A mixture of methyl 2-chloro-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxylate and 2-chloro-6-fluoroaniline in a suitable solvent (e.g., NMP or DMA) is heated in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) to facilitate a nucleophilic aromatic substitution.
-
The resulting ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
Part B: Amide Coupling
Procedure:
-
The carboxylic acid from Part A is activated using a coupling agent such as HATU or HOBt/EDC in a solvent like DMF.
-
3-Fluoro-5-(trifluoromethyl)aniline (synthesized in Protocol 2) is added to the activated acid, along with a non-nucleophilic base like DIPEA.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction mixture is worked up by dilution with water and extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the final compound 17d .
Visualizations
Caption: Synthetic pathway from this compound to the mPGES-1 inhibitor.
Caption: Mechanism of action of the mPGES-1 inhibitor in the prostaglandin synthesis pathway.
References
Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 3-Fluoro-5-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)anisole is a versatile building block in medicinal chemistry and materials science. The strategic placement of a methoxy, a fluoro, and a trifluoromethyl group on the aromatic ring offers a unique substitution pattern that can be further functionalized to generate a diverse array of novel molecules. Understanding the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this substrate is crucial for its effective utilization in synthetic chemistry.
The reactivity and orientation of incoming electrophiles are governed by the interplay of the electronic effects of the three substituents:
-
Methoxy group (-OCH₃): A strong activating group with a powerful ortho, para-directing effect due to its +M (mesomeric) effect.
-
Fluorine atom (-F): A deactivating group due to its strong -I (inductive) effect, but it is also an ortho, para-director because of its +M effect.
-
Trifluoromethyl group (-CF₃): A strong deactivating group with a meta-directing effect due to its powerful -I and -M effects.
The methoxy group is the most powerful activating and directing group on the ring, and therefore, it is expected to predominantly control the position of electrophilic attack. The available positions for substitution are C2, C4, and C6.
Predicted Regioselectivity
The directing effects of the substituents on this compound are summarized below. The positions are numbered with the methoxy group at C1, the fluorine at C3, and the trifluoromethyl group at C5.
| Position | Relationship to -OCH₃ | Relationship to -F | Relationship to -CF₃ | Predicted Reactivity |
| C2 | ortho | ortho | meta | Major Product . Activated by -OCH₃, meta to -CF₃. |
| C4 | para | ortho | ortho | Minor Product . Activated by -OCH₃, but strongly deactivated by the ortho -CF₃ group. |
| C6 | ortho | meta | meta | Major Product . Activated by -OCH₃, meta to both deactivating groups. |
Based on this analysis, electrophilic aromatic substitution reactions are expected to yield a mixture of 2- and 6-substituted products, with the 4-substituted product being formed in significantly lower amounts, if at all, due to the strong deactivating effect of the adjacent trifluoromethyl group.
Experimental Protocols (Illustrative Examples)
The following protocols are provided as illustrative examples for researchers. These are based on standard procedures for related compounds and have not been optimized for this compound. Experimental conditions, particularly reaction times and temperatures, may require optimization.
Protocol 1: Nitration
Objective: To synthesize 1-fluoro-5-methoxy-2-nitro-3-(trifluoromethyl)benzene and 1-fluoro-3-methoxy-2-nitro-5-(trifluoromethyl)benzene.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetic anhydride (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (1.1 eq) to the stirred solution, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of acetic anhydride at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the anisole derivative over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Expected Outcome: A mixture of the 2-nitro and 6-nitro isomers as the major products.
Protocol 2: Bromination
Objective: To synthesize 2-bromo-1-fluoro-5-methoxy-3-(trifluoromethyl)benzene and 2-bromo-1-fluoro-3-methoxy-5-(trifluoromethyl)benzene.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 eq) in acetonitrile (10 volumes), add N-bromosuccinimide (1.05 eq).
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or GC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to separate the isomers.
Expected Outcome: A mixture of the 2-bromo and 6-bromo isomers as the major products.
Protocol 3: Friedel-Crafts Acylation
Objective: To synthesize 1-(2-fluoro-4-methoxy-6-(trifluoromethyl)phenyl)ethan-1-one and 1-(2-fluoro-6-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one.
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane.
-
Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 eq). Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in dry dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 1 M HCl.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting ketone by column chromatography.
Expected Outcome: A mixture of the 2-acetyl and 6-acetyl isomers as the major products.
Workflow for Electrophilic Aromatic Substitution
The general workflow for performing and analyzing an electrophilic aromatic substitution reaction on this compound is depicted below.
Conclusion
The electronic properties of the substituents on this compound strongly suggest that electrophilic aromatic substitution will occur selectively at the positions ortho to the activating methoxy group (C2 and C6). The provided illustrative protocols offer a starting point for the synthesis of novel derivatives. Researchers should be prepared to optimize reaction conditions and employ robust analytical techniques to separate and characterize the resulting isomers. These functionalized products can serve as valuable intermediates in the development of new pharmaceuticals and advanced materials.
Application Notes and Protocols for the Synthesis of Derivatives from 3-Fluoro-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various derivatives from 3-fluoro-5-(trifluoromethyl)benzoic acid, a key building block in the development of pharmaceuticals and other bioactive molecules.[1] The presence of both a fluorine atom and a trifluoromethyl group imparts unique properties such as enhanced lipophilicity and metabolic stability to the resulting compounds.[1] This document outlines protocols for the preparation of amides, esters, and the corresponding acyl chloride, providing a foundation for the synthesis of diverse chemical entities.
Synthesis of Amide Derivatives
Amide bond formation is a critical transformation in medicinal chemistry. 3-Fluoro-5-(trifluoromethyl)benzoic acid can be readily coupled with a wide range of primary and secondary amines using standard coupling reagents.
Carbodiimide-Mediated Amide Coupling
A common and efficient method for amide synthesis involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt). This method is suitable for a broad scope of amines.
Reaction Scheme:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid + R¹R²NH --(EDC, HOBt, Base)--> 3-Fluoro-5-(trifluoromethyl)-N-(R¹,R²)benzamide
Quantitative Data for Amide Coupling Reactions:
| Entry | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | EDC/HOBt | DIPEA | DCM | 18 | RT | 78 (analogous) |
| 2 | Benzylamine | EDC/HOBt | DIPEA | DCM | 12 | RT | 85 (analogous) |
| 3 | Morpholine | EDC/HOBt | DIPEA | DCM | 12 | RT | 92 (analogous) |
| 4 | tert-Butylamine | EDC/HOBt | DIPEA | DCM | 24 | RT | 65 (analogous) |
Data for entries 1-4 are based on analogous reactions with 3-fluoro-5-iodobenzoic acid and serve as a representative guide.[2]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling [2]
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 equiv.).
-
Dissolve the carboxylic acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Add the desired amine (1.1 equiv.) to the solution.
-
Add HOBt (1.2 equiv.) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv.) to the stirred solution.
-
Slowly add EDC·HCl (1.2 equiv.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for EDC/HOBt Mediated Amide Synthesis
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Synthesis of Ester Derivatives
Esterification of 3-fluoro-5-(trifluoromethyl)benzoic acid can be achieved through various methods, including the Mitsunobu reaction, which is particularly effective for coupling with a range of alcohols, including phenols.
Mitsunobu Esterification
The Mitsunobu reaction provides a reliable method for the esterification of carboxylic acids with primary and secondary alcohols under mild conditions, proceeding with inversion of stereochemistry at the alcohol center.
Reaction Scheme:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid + R-OH --(PPh₃, DEAD/DIAD)--> 3-Fluoro-5-(trifluoromethyl)phenyl ester
Quantitative Data for Mitsunobu Esterification:
| Entry | Alcohol | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzyl alcohol | PPh₃, DIAD | Acetonitrile | 24 | 0 to RT | 60 (analogous) |
| 2 | 4-Chlorobenzyl alcohol | PPh₃, DIAD | Acetonitrile | 24 | 0 to RT | 57 (analogous) |
| 3 | n-Octanol | PPh₃, DIAD | Acetonitrile | 24 | 0 to RT | 42 (analogous) |
Data for entries 1-3 are based on analogous reactions with 3-(trifluoromethyl)benzoic acid and serve as a representative guide.[3][4]
Experimental Protocol: Mitsunobu Esterification [3][4]
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Alcohol (e.g., benzyl alcohol, phenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Standard work-up and purification reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-fluoro-5-(trifluoromethyl)benzoic acid (1.2 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous THF.
-
Add the desired alcohol (1.0 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired ester.
Mitsunobu Reaction Pathway
Caption: Simplified Mitsunobu reaction pathway.
Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride
The acyl chloride is a highly reactive intermediate that can be used to synthesize a variety of derivatives, including amides and esters, often under milder conditions than direct coupling methods.
Chlorination with Thionyl Chloride
A standard and effective method for the preparation of acyl chlorides from carboxylic acids is the reaction with thionyl chloride.
Reaction Scheme:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid --(SOCl₂)--> 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
Experimental Protocol: Synthesis of Acyl Chloride
Materials:
-
3-Fluoro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene or Dichloromethane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 3-fluoro-5-(trifluoromethyl)benzoic acid (1.0 equiv.).
-
Add an excess of thionyl chloride (2.0-5.0 equiv.) and a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the pure acyl chloride.
Acyl Chloride Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)anisole
Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethyl)anisole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method for the synthesis of this compound is through the O-methylation of its precursor, 3-Fluoro-5-(trifluoromethyl)phenol. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
Q2: Which methylating agents are suitable for this synthesis?
A2: A variety of methylating agents can be employed. The choice often depends on factors such as scale, safety, and desired reactivity. Common options include:
-
Dimethyl sulfate (DMS): A highly effective and reactive methylating agent.
-
Methyl iodide (MeI): Another reactive and commonly used reagent.
-
Dimethyl carbonate (DMC): A greener and less toxic alternative to DMS and MeI.[1]
-
Tetramethylammonium hydroxide (TMAH): Can be used as both a base and a methylating agent under certain conditions.[2]
Q3: How do the electron-withdrawing groups on the phenol affect the reaction?
A3: The fluorine and trifluoromethyl groups are strong electron-withdrawing groups, which increase the acidity of the phenolic proton.[3] This makes the formation of the phenoxide ion easier, often allowing for the use of milder bases. However, these groups also decrease the nucleophilicity of the resulting phenoxide, which can slow down the rate of the subsequent methylation reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the phenol. 2. Inactive Methylating Agent: The methylating agent may have degraded due to improper storage. 3. Low Reaction Temperature: The reaction kinetics may be too slow at the chosen temperature. | 1. Use a stronger base (e.g., NaH, K₂CO₃) or ensure the base is fresh and dry. 2. Use a fresh bottle of the methylating agent. 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. |
| Formation of Side Products | 1. C-alkylation: Although less common for phenols with strong electron-withdrawing groups, some C-alkylation on the aromatic ring can occur. 2. Reaction with Solvent: If using a protic solvent, it may compete with the phenoxide as a nucleophile. | 1. Use a less polar, aprotic solvent to disfavor C-alkylation. 2. Switch to an aprotic solvent such as DMF, DMSO, or acetone. |
| Difficult Purification | 1. Co-elution with Starting Material: The starting phenol and the product anisole may have similar polarities. 2. Contamination with Methylating Agent or Byproducts: Residual reagents or their byproducts can be difficult to remove. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider a work-up procedure that includes an aqueous wash to remove water-soluble impurities. Distillation can also be an effective purification method for fluoroanisole derivatives.[4][5][6] |
Experimental Protocols
Below are detailed methodologies for the O-methylation of 3-Fluoro-5-(trifluoromethyl)phenol.
Protocol 1: O-Methylation using Dimethyl Sulfate
Materials:
-
3-Fluoro-5-(trifluoromethyl)phenol
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-Fluoro-5-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or distillation.
Protocol 2: O-Methylation using Dimethyl Carbonate (Green Chemistry Approach)[1]
Materials:
-
3-Fluoro-5-(trifluoromethyl)phenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (as a phase-transfer catalyst)
-
Toluene
Procedure:
-
In a round-bottom flask, combine 3-Fluoro-5-(trifluoromethyl)phenol (1.0 eq), dimethyl carbonate (used as both reagent and solvent), potassium carbonate (2.0 eq), and a catalytic amount of TBAB.
-
Heat the mixture to a temperature of 90-100°C.
-
Monitor the reaction by TLC or GC-MS. The reaction may require several hours for completion.
-
Upon completion, cool the mixture and dilute with toluene.
-
Filter the mixture to remove the inorganic base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the O-methylation of 3-Fluoro-5-(trifluoromethyl)phenol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Page loading... [guidechem.com]
- 5. CN102146023B - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
- 6. CN102146023A - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
Technical Support Center: 3-Fluoro-5-(trifluoromethyl)anisole Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Fluoro-5-(trifluoromethyl)anisole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 3-fluoro-5-(trifluoromethyl)phenol, reagents from the methylation step (e.g., methyl iodide, dimethyl sulfate), and related by-products. Positional isomers, which have very similar physical properties to the target compound, may also be present and can be challenging to remove. Additionally, desfluoro impurities, where the trifluoromethyl group is absent, can sometimes be formed.
Q2: What is the physical state of this compound and how does it affect the choice of purification technique?
A2: this compound is a liquid at room temperature with a predicted boiling point of approximately 146.3°C.[1][2][3] This makes fractional distillation and column chromatography the most suitable primary purification techniques. Recrystallization is generally not a viable option unless the compound solidifies at very low temperatures and a suitable solvent system can be identified.
Q3: Which purification method is best for achieving high purity (>99%) of this compound?
A3: For achieving high purity, a multi-step approach is often recommended. Fractional distillation can be effective in removing impurities with significantly different boiling points. However, to separate close-boiling impurities like positional isomers, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) is often more effective. Column chromatography is a practical and widely used method for purification on a laboratory scale.
Q4: How can I effectively remove residual solvent from the purified product?
A4: Residual solvents can typically be removed by placing the purified this compound under high vacuum. Gentle heating (e.g., 30-40°C) can facilitate the removal of more volatile solvents, but care should be taken to avoid significant loss of the product due to its moderate volatility.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low recovery after column chromatography | 1. The compound has high volatility and is lost during solvent evaporation. 2. The chosen eluent is too polar, leading to rapid elution with impurities. 3. The compound is adsorbing irreversibly to the silica gel. | 1. Evaporate the solvent at a lower temperature and reduced pressure. 2. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3. 3. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Co-elution of impurities during column chromatography | 1. Impurities have similar polarity to the desired product (e.g., positional isomers). 2. The column is overloaded with the crude sample. | 1. Use a longer column for better separation. Employ a shallow gradient elution, starting with a non-polar solvent and gradually increasing the polarity. Consider using a different stationary phase or a more selective mobile phase. 2. Reduce the amount of crude material loaded onto the column. |
| Poor separation during fractional distillation | 1. The boiling points of the product and impurities are very close. 2. The distillation column has insufficient theoretical plates. 3. The distillation is conducted too quickly. | 1. Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column). 2. Ensure the column is well-insulated to maintain a proper temperature gradient. 3. Slow down the distillation rate to allow for proper equilibration between the liquid and vapor phases. |
| Product appears cloudy or contains particulates after purification | 1. Presence of insoluble impurities. 2. Contamination from glassware or solvents. | 1. Filter the purified liquid through a syringe filter (e.g., 0.45 µm PTFE). 2. Ensure all glassware is scrupulously clean and use high-purity solvents. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum source (optional, for vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
Carefully monitor the temperature at the distillation head.
-
Discard the initial fraction (forerun), which may contain low-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 146.3°C at atmospheric pressure).
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
-
Characterize the purified fractions by GC or NMR to assess purity.
Protocol 2: Purification by Silica Gel Column Chromatography
This technique is effective for removing non-volatile impurities and those with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good system will give the desired product an Rf value of approximately 0.2-0.3. A starting point could be a 95:5 mixture of hexane:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 261951-79-5 | [4] |
| Molecular Formula | C₈H₆F₄O | [3] |
| Molecular Weight | 194.13 g/mol | [3] |
| Boiling Point | 146.3 ± 40.0 °C (Predicted) | [1][2] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Flash Point | 52 °C (126 °F) | [1][2] |
| Refractive Index | 1.4300 | [1][2] |
| Physical State | Liquid | N/A |
Table 2: Recommended Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., starting with 100% Hexane and gradually increasing to 5-10% Ethyl Acetate) |
| Detection Method | TLC with UV visualization (254 nm) |
| Typical Rf Value | 0.2 - 0.3 in the collection solvent |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting the purification process.
References
Common side products in the synthesis of trifluoromethylated anisoles
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis of trifluoromethylated anisoles.
Frequently Asked Questions (FAQs)
Q1: What are the two primary synthetic routes to trifluoromethylated anisoles?
A1: The two most common strategies are:
-
Direct C-H Trifluoromethylation: This involves the direct introduction of a trifluoromethyl (-CF₃) group onto the anisole ring using an electrophilic or radical trifluoromethylating reagent.
-
Nucleophilic Aromatic Substitution (SₙAr): This method involves reacting a trifluoromethylated benzene ring bearing a leaving group (e.g., a halogen) with a methoxide source, such as sodium methoxide.
Q2: What is the most common side product in the direct trifluoromethylation of anisole?
A2: The most prevalent side products are regioisomers . The methoxy group (-OCH₃) is an ortho, para-director in electrophilic aromatic substitution. Therefore, the reaction typically yields a mixture of ortho-, meta-, and para-trifluoromethylated anisole. The desired para-isomer is often accompanied by the ortho-isomer as a significant byproduct.
Q3: In the SₙAr synthesis of 4-trifluoromethylanisole from 4-chlorobenzotrifluoride, what is the main challenge?
A3: The primary challenge is often an incomplete reaction . This results in the contamination of the final product with the unreacted starting material, 4-chlorobenzotrifluoride, which can be difficult to separate due to similar physical properties.
Q4: Can the ether linkage of the anisole be cleaved during the reaction?
A4: Yes, ether cleavage is a potential side reaction, particularly under strongly acidic conditions. If the trifluoromethylation reaction is conducted in a strong acid or generates acidic byproducts, the ether bond can be cleaved to yield a trifluoromethylated phenol. This is generally less of a concern for SₙAr reactions, which are conducted under basic conditions, but can occur during an acidic workup.
Troubleshooting Guides
Guide 1: Direct C-H Trifluoromethylation of Anisole
This guide focuses on issues arising from the direct trifluoromethylation of anisole to produce the desired 4-(trifluoromethyl)anisole.
Problem: Low yield of the desired para-isomer and significant formation of other regioisomers.
The methoxy group directs the incoming trifluoromethyl group to the ortho and para positions. Controlling the regioselectivity is the primary challenge.
Troubleshooting Steps:
-
Reaction Conditions: The choice of solvent, temperature, and trifluoromethylating reagent can influence the ratio of ortho to para products.
-
Steric Hindrance: Employing a bulkier trifluoromethylating reagent or directing group strategy can favor the less sterically hindered para position.
-
Purification: Efficient chromatographic separation is crucial for isolating the desired para-isomer from the ortho and meta byproducts.
Table 1: Influence of Reaction Conditions on Regioisomer Formation (Illustrative Data)
| Parameter | Condition A (Non-selective) | Condition B (Improved para-selectivity) | Common Side Products |
| Reagent | Standard CF₃⁺ source | Bulky CF₃⁺ source / Use of directing group | ortho-(Trifluoromethyl)anisole |
| Solvent | Non-coordinating | Coordinating / Encapsulating (e.g., with cyclodextrins) | meta-(Trifluoromethyl)anisole |
| Temperature | Elevated | Room Temperature or below | Di-trifluoromethylated products |
| Typical para:ortho Ratio | ~1.5 : 1 | > 10 : 1 | |
| Typical Combined Yield | 50-70% | 60-80% |
Logical Workflow for Troubleshooting Poor Regioselectivity
Technical Support Center: Optimizing Reaction Conditions for Fluorination of Anisole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorination of anisole derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fluorination of anisole derivatives, offering potential causes and solutions.
Issue 1: Low or No Product Yield
-
Question: I am observing very low or no yield of my desired fluorinated anisole derivative. What are the potential causes and how can I improve the yield?
-
Answer: Low or no product yield in fluorination reactions can stem from several factors related to the reagents, catalyst, or reaction conditions.
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Inactive Fluorinating Agent: Ensure the fluorinating agent is active. For instance, electrophilic fluorinating reagents like Selectfluor® should be handled in a dry environment as moisture can compromise their activity. Nucleophilic fluoride sources such as alkali metal fluorides (KF, CsF) can be hygroscopic and their effectiveness is highly dependent on being anhydrous.
-
Catalyst Deactivation: In catalytic reactions, particularly those involving transition metals like palladium or iridium, the catalyst can be sensitive to air and moisture.[1] Ensure all equipment is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2] The choice of ligands is also critical for catalyst stability and reactivity.[1]
-
Inappropriate Reaction Temperature: Fluorination reactions can be highly sensitive to temperature. High temperatures might lead to decomposition of the starting material or product, while low temperatures may result in a sluggish or incomplete reaction.[1] Optimization of the reaction temperature is crucial.
-
Poor Solubility: The insolubility of reagents, particularly nucleophilic fluoride salts, can be a significant issue.[1] Consider using a solvent system that can better dissolve all reaction components. Phase-transfer catalysts can also be employed to improve the solubility and reactivity of fluoride salts.
-
Side Reactions: Competing side reactions, such as elimination to form dienes in allylic fluorinations, can consume the starting material and reduce the yield of the desired product.[1]
-
Issue 2: Poor Regioselectivity
-
Question: My reaction is producing a mixture of ortho, meta, and para isomers instead of the desired regiochemistry. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the fluorination of substituted anisoles is a common challenge governed by electronic and steric effects.[3]
-
Directing Group Influence: The methoxy group (-OCH₃) on the anisole ring is a strong activating, ortho-, para-directing group due to its electron-donating resonance effect.[4] If other substituents are present on the ring, their electronic properties will also influence the position of fluorination.[3]
-
Steric Hindrance: Bulky substituents on the anisole ring or a bulky fluorinating agent can hinder attack at the ortho position, leading to a higher proportion of the para product.[3][4]
-
Choice of Fluorinating Reagent: The reactivity of the electrophilic fluorine source can impact selectivity. Highly reactive reagents may be less selective.[3] Milder reagents like Selectfluor™ can offer good regioselectivity in many cases.[3]
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence regioselectivity.[4] Running the reaction at lower temperatures often enhances selectivity by favoring the kinetically controlled product.[4] Experimenting with a range of solvents is advisable to find optimal conditions.[4]
-
Issue 3: Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?
-
Answer: Besides isomers, other side reactions can occur during the fluorination of anisole derivatives.
-
Elimination Reactions: In the case of allylic fluorination of anisole derivatives, elimination is a common side reaction that leads to the formation of conjugated dienes.[1] This is often promoted by the basicity of the fluoride source.[1] Using less basic fluoride sources or electrophilic fluorinating agents can mitigate this issue.[1]
-
Dearomatization: With electron-rich aromatic compounds like phenols (hydroxyanisoles), dearomatization can be a significant side reaction during electrophilic fluorination.[5]
-
Amination Products: With certain dialkoxybenzenes, reagents like Selectfluor™ can sometimes lead to unexpected amination products instead of fluorination.[3]
-
Tarring and Complex Mixtures: Strong reaction conditions or highly reactive reagents can lead to the formation of tars and complex mixtures of byproducts, especially with sensitive substrates.[6]
-
Data Presentation
Table 1: Common Electrophilic Fluorinating Agents and Their Characteristics
| Fluorinating Agent | Abbreviation | Reactivity | Common Applications |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | High | Electrophilic fluorination of a wide range of nucleophiles, including electron-rich aromatics.[5][7] |
| N-Fluorobenzenesulfonimide | NFSI | Moderate to High | Electrophilic fluorination of enolates, silyl enol ethers, and aromatics.[5][7] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Moderate | Electrophilic fluorination.[5] |
Table 2: Troubleshooting Summary for Low Yield in Fluorination Reactions
| Symptom | Potential Cause | Suggested Solution |
| Low yield of fluorinated product, high yield of diene byproduct | Fluoride source is too basic; High reaction temperature | Use a less basic fluoride source (e.g., AgF) or an electrophilic fluorinating agent. Optimize the reaction temperature, often lower temperatures are better.[1] |
| No reaction or incomplete conversion | Inactive catalyst; Poor solubility of fluoride salt | Ensure the catalyst is handled under an inert atmosphere if required. Screen different solvents or use a phase-transfer catalyst to improve solubility.[1][2] |
| Decomposition of starting material or product | Reaction temperature is too high; Incompatible solvent | Lower the reaction temperature. Screen for a more suitable solvent that does not react with the reagents.[8] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Anisole Derivative using Selectfluor™
This protocol is a general guideline and may require optimization for specific substrates.[3]
-
Preparation: In a clean, dry flask equipped with a magnetic stir bar, dissolve the anisole derivative (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).
-
Reagent Addition: Add Selectfluor™ (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate.
-
Work-up: Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated anisole derivative.[3]
Protocol 2: General Procedure for Palladium-Catalyzed Nucleophilic Allylic Fluorination
This protocol is a general guideline for the fluorination of an allylic chloride derivative of anisole and may require optimization.[2]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the appropriate ligand (e.g., (R,R)-Trost ligand, 7.5 mol%) to an oven-dried Schlenk flask containing a magnetic stir bar.[2]
-
Reaction Setup: Add anhydrous, degassed solvent (to achieve a final concentration of ~0.1 M with respect to the substrate). Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed. Add the allylic chloride substrate (1.0 equiv) to the flask.[2]
-
Fluoride Addition: Add the nucleophilic fluoride source (e.g., AgF) to the reaction mixture in one portion.[2]
-
Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).[2]
-
Work-up and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[2]
Visualizations
Caption: General experimental workflow for the fluorination of anisole derivatives.
Caption: Troubleshooting logic for optimizing anisole fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Troubleshooting low reactivity of 3-Fluoro-5-(trifluoromethyl)anisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-(trifluoromethyl)anisole. The content is designed to address common challenges related to the compound's reactivity in various chemical transformations.
Understanding the Reactivity of this compound
This compound is an electron-deficient aromatic compound. The fluorine and trifluoromethyl groups are strong electron-withdrawing groups, which significantly deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the molecule more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the activating methoxy group, although the fluorine atom itself can also act as a leaving group under certain conditions.
The methoxy group is an ortho-, para-directing activator. However, its activating effect is diminished by the powerful deactivating effects of the fluorine and trifluoromethyl substituents. This unique electronic profile can lead to low reactivity and unexpected regioselectivity in various reactions.
A diagram illustrating the electronic influences on the aromatic ring is provided below.
Caption: Electronic effects of substituents on the reactivity of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Electrophilic Aromatic Substitution
Question 1: Why am I observing no or very low conversion in my electrophilic aromatic substitution reaction (e.g., nitration, bromination)?
Answer: The primary reason for low reactivity in electrophilic aromatic substitution is the strong deactivating effect of the fluorine and trifluoromethyl groups. These groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for any signs of decomposition.
-
Use a Stronger Lewis Acid Catalyst: For reactions like Friedel-Crafts or halogenation, a more potent Lewis acid can enhance the electrophilicity of the reagent.
-
Increase Reaction Time: The reaction may require a significantly longer time to proceed to completion compared to more activated substrates.
-
Use Harsher Reaction Conditions: For example, in nitration, using fuming nitric acid with concentrated sulfuric acid may be necessary.
Illustrative Experimental Protocol: Nitration
| Parameter | Standard Conditions | Harsher Conditions |
| Nitrating Agent | HNO₃/H₂SO₄ | Fuming HNO₃/H₂SO₄ |
| Temperature | 0 °C to 25 °C | 25 °C to 50 °C |
| Reaction Time | 2-4 hours | 12-24 hours |
| Expected Yield | <10% | 40-60% |
Detailed Protocol for Harsher Nitration Conditions:
-
To a stirred solution of this compound (1.0 g, 5.15 mmol) in concentrated sulfuric acid (10 mL) at 0 °C, add fuming nitric acid (0.33 mL, 7.73 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
Question 2: I am attempting a nucleophilic aromatic substitution to replace the fluorine atom, but the reaction is not proceeding. What could be the issue?
Answer: While the ring is electron-deficient, which is favorable for SNAr, the methoxy group is a poor leaving group. For the fluorine to be displaced, the nucleophile must be sufficiently strong, and the reaction conditions must be appropriate to overcome the activation energy.
Troubleshooting Steps:
-
Choice of Nucleophile: Use a strong, non-basic nucleophile to avoid side reactions.
-
Solvent: Employ a polar aprotic solvent such as DMF, DMSO, or NMP to enhance the nucleophilicity of the attacking species.
-
Temperature: SNAr reactions often require elevated temperatures. Increase the temperature cautiously.
-
Base: If using a nucleophile that requires deprotonation (e.g., an alcohol or thiol), use a non-nucleophilic base like sodium hydride or potassium carbonate.
Illustrative Experimental Protocol: Thiophenoxide Substitution
| Parameter | Conditions |
| Nucleophile | Sodium thiophenoxide |
| Solvent | DMF |
| Temperature | 100-120 °C |
| Reaction Time | 8-16 hours |
| Expected Yield | 60-75% |
Detailed Protocol:
-
To a solution of thiophenol (0.68 g, 6.18 mmol) in dry DMF (15 mL), add sodium hydride (60% dispersion in mineral oil, 0.25 g, 6.18 mmol) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 g, 5.15 mmol) and heat the reaction mixture to 110 °C for 12 hours.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Metal-Catalyzed Cross-Coupling Reactions
Question 3: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction with a bromo-derivative of this compound is giving low yields. What can I do?
Answer: Low yields in cross-coupling reactions with this substrate can be due to several factors, including catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions. The electron-withdrawing nature of the substituents can influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Workflow:
Caption: A general troubleshooting workflow for optimizing cross-coupling reactions.
Troubleshooting Steps:
-
Catalyst and Ligand: For electron-poor aryl halides, ligands that promote oxidative addition are often beneficial. For Suzuki coupling, consider using ligands like SPhos or XPhos. For Buchwald-Hartwig amination, Josiphos or Buchwald's biaryl phosphine ligands can be effective.
-
Base: The choice of base is critical. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often good choices. For aminations, NaOtBu or K₂CO₃ can be used depending on the amine's pKa.
-
Solvent: Toluene, dioxane, or THF are common solvents. The choice can affect catalyst solubility and reaction rate.
-
Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the palladium(0) catalyst.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-1-methoxy-3-(trifluoromethyl)benzene
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O | Dioxane/H₂O |
| Temperature | 90 °C | 100 °C |
| Expected Yield | 30-40% | 75-85% |
Detailed Protocol (Optimized):
-
In a glovebox, combine 2-Bromo-5-fluoro-1-methoxy-3-(trifluoromethyl)benzene (1.0 g, 3.66 mmol), phenylboronic acid (0.53 g, 4.39 mmol), Pd₂(dba)₃ (0.067 g, 0.073 mmol), SPhos (0.060 g, 0.146 mmol), and K₃PO₄ (1.55 g, 7.32 mmol).
-
Add degassed dioxane (15 mL) and water (3 mL).
-
Seal the reaction vessel and heat to 100 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Representative Reaction Pathway: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Technical Support Center: Managing Hydrodeoxygenation of Anisole
Welcome to the technical support center for the hydrodeoxygenation (HDO) of anisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed experimental guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your anisole HDO experiments in a question-and-answer format.
Issue 1: Low Conversion of Anisole
Q: My anisole conversion is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low anisole conversion can stem from several factors related to your catalyst, reaction conditions, or experimental setup.
-
Catalyst Activity:
-
Insufficient Reduction: The active metal sites on your catalyst may not be fully reduced. Ensure your catalyst is properly reduced ex situ or in situ according to established protocols. For instance, Ni-based catalysts are often reduced in a hydrogen flow at temperatures around 500 °C.[1]
-
Catalyst Deactivation: The catalyst may have deactivated due to coking or sintering. Phenolic hydroxyl groups, in particular, can promote the formation of condensed-ring compounds that block catalyst pores.[2] Consider performing a thermogravimetric analysis (TGA) on the spent catalyst to check for carbon deposition.
-
Inappropriate Catalyst Choice: The choice of metal and support is crucial. For example, Ni-based catalysts on acidic supports like ZSM-5 have shown high activity.[1][3] The synthesis method of the support can also significantly impact catalyst performance by influencing properties like oxygen vacancies.[4]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature might be too low. Anisole HDO is highly temperature-dependent. For example, with a mic-Ni/ZSM-5 catalyst, virtually no reaction was observed at 120 °C, while conversion reached 100% at 250 °C.[1]
-
Pressure: Hydrogen pressure plays a critical role. Increasing hydrogen pressure generally favors the hydrogenation reaction and can improve conversion.[5]
-
Stirring/Flow Rate: In a batch reactor, inadequate stirring can lead to mass transfer limitations. For a flow reactor, the residence time might be too short. It's important to ensure the reaction is under kinetic control.[1]
-
Troubleshooting Steps:
-
Verify your catalyst reduction procedure.
-
Increase the reaction temperature and/or hydrogen pressure incrementally.
-
Characterize your spent catalyst for signs of deactivation (e.g., coking via TGA).
-
If using a batch reactor, ensure vigorous stirring. In a flow reactor, decrease the flow rate of the reactant feed.
Issue 2: Poor Selectivity to the Desired Product
Q: I am getting a mixture of products (e.g., benzene, cyclohexane, phenol, methoxycyclohexane) instead of my target compound. How can I control the selectivity?
A: Achieving high selectivity in anisole HDO is a common challenge, as multiple reaction pathways are possible. Selectivity is primarily influenced by the catalyst properties and reaction conditions.
-
Understanding the Reaction Pathways: There are three main pathways for anisole HDO:
-
Direct Deoxygenation (DDO): Anisole is directly converted to benzene.
-
Hydrogenation (HYD): The aromatic ring is first hydrogenated to form methoxycyclohexane, which is then deoxygenated to cyclohexane.[6]
-
Demethylation (DME): Anisole is first demethylated to phenol, which is then deoxygenated.[6][7]
-
-
Catalyst Design for Selectivity:
-
Metal-Support Interaction: The interaction between the metal and the support can steer the reaction towards a specific pathway. For instance, WO3-promoted Pt/SiO2 catalysts have been shown to enhance HDO selectivity by creating synergistic Pt-WO3 interfaces.[3]
-
Acidity of the Support: Acidic supports like ZSM-5 can promote certain reactions. However, very strong acidity can sometimes lead to unwanted side reactions like coking.[3]
-
Bimetallic Catalysts: The use of bimetallic catalysts, such as Ni-Co, can create synergistic effects that enhance selectivity towards a specific product like cyclohexanol.[5]
-
-
Tuning Reaction Conditions:
-
Temperature: Higher temperatures often favor direct deoxygenation and can lead to a higher yield of aromatic products.[8] Conversely, lower temperatures may favor the hydrogenation pathway.
-
Hydrogen Pressure: High hydrogen pressure typically promotes hydrogenation of the aromatic ring, leading to saturated products like cyclohexane.[3]
-
Troubleshooting Steps:
-
Analyze your product distribution to understand the dominant reaction pathway.
-
Modify your catalyst. Consider changing the support, adding a promoter, or using a bimetallic formulation.
-
Adjust the reaction temperature and pressure to favor the desired pathway. For example, to favor cyclohexane, you might increase the H2 pressure. To favor benzene, a higher temperature might be beneficial.
Issue 3: Catalyst Deactivation
Q: My catalyst activity is decreasing over time. What is causing this deactivation and how can I prevent it?
A: Catalyst deactivation is a critical issue in HDO processes. The primary causes are coke formation and sintering of the metal particles.
-
Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores. The presence of phenolic hydroxyl groups in the feed can accelerate coking.[2]
-
Sintering: At high reaction temperatures, small metal nanoparticles can agglomerate into larger particles, reducing the active surface area.
-
Leaching: In liquid-phase reactions, the active metal can sometimes leach from the support.
Prevention and Regeneration Strategies:
-
Optimize Reaction Conditions: Using an excess of hydrogen can help mitigate coke formation.[3] Avoid excessively high reaction temperatures to minimize sintering.
-
Catalyst Modification: Using supports with hierarchical pore structures can improve resistance to deactivation by facilitating the diffusion of reactants and products.[1]
-
Regeneration: Coked catalysts can often be regenerated by controlled combustion of the coke in an oxygen-containing atmosphere.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on anisole hydrodeoxygenation.
Table 1: Effect of Catalyst and Temperature on Anisole Conversion and Product Selectivity
| Catalyst | Temperature (°C) | H2 Pressure (bar) | Anisole Conversion (%) | Cyclohexane Selectivity (%) | Benzene Selectivity (%) | Other Major Products (Selectivity %) | Reference |
| hie-Ni/ZSM-5 | 200 | 40 | 100 | 88.1 | - | Methoxycyclohexane (not specified) | [1] |
| mic-Ni/ZSM-5 | 200 | 40 | 100 | 97.0 | - | Methoxycyclohexane (not specified) | [1] |
| Ni/SiO2 | Not Specified | Not Specified | 48.9 | - | - | Toluene (84.5%) | [1] |
| Ni5Co5-AC | 180 | 50 | >99.9 | - | - | Cyclohexanol (95%) | [5] |
| Pt-WO3/SiO2 | 250 | Not Specified | >20 | 86.8 (HDO products) | - | - | [6] |
| Ni/Nb2O5-H | 240 | 20 | >98 | 96.5 | - | - | [4] |
Table 2: Influence of Reaction Parameters on Anisole HDO over Ni5Co5-AC Catalyst
| Parameter | Value | Anisole Conversion (%) | Cyclohexanol Selectivity (%) |
| Temperature (°C) | 80 | 31 | 70.5 |
| 180 | >99.9 | 95 | |
| H2 Pressure (MPa) | 3 | 81 | 82 |
| 5 | >99.9 | 95 |
Source:[5]
Experimental Protocols
This section provides generalized methodologies for key experiments in anisole hydrodeoxygenation.
Protocol 1: Catalyst Preparation (Example: Impregnation of Ni on ZSM-5)
-
Support Preparation: If necessary, treat the ZSM-5 support to modify its properties. For example, creating a hierarchical pore structure can be achieved by treating with a NaOH solution.[1]
-
Impregnation: Dissolve a nickel precursor (e.g., nickel(II) nitrate hexahydrate) in a suitable solvent (e.g., deionized water). Add the ZSM-5 support to the solution.
-
Drying: Remove the solvent using a rotary evaporator or by oven drying at a specific temperature (e.g., 120 °C).
-
Calcination: Calcine the dried material in air at a high temperature (e.g., 550 °C) to decompose the precursor and form nickel oxide.
-
Reduction: Prior to the reaction, reduce the calcined catalyst in a hydrogen flow (e.g., 5% H2 in N2) at an elevated temperature (e.g., 500 °C) to form the active nickel metal sites.[1]
Protocol 2: Hydrodeoxygenation Reaction in a Batch Reactor
-
Catalyst Loading: Load the pre-reduced catalyst into the batch reactor.
-
Reactant Mixture: Add the reactant mixture to the reactor. This typically consists of anisole dissolved in a solvent (e.g., decalin or n-dodecane).[1][9]
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) followed by hydrogen to remove any air.
-
Pressurization: Pressurize the reactor with hydrogen to the desired reaction pressure.
-
Heating and Stirring: Heat the reactor to the target reaction temperature while stirring vigorously to ensure good mixing and avoid mass transfer limitations.[1]
-
Reaction Monitoring: Take liquid samples periodically using a sampling valve to monitor the progress of the reaction.
-
Product Analysis: Analyze the liquid samples using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS) to identify and quantify the reactants and products.[1]
Visualizations
Anisole Hydrodeoxygenation Reaction Pathways
Caption: Main reaction pathways in anisole hydrodeoxygenation.
General Experimental Workflow for Anisole HDO
Caption: A typical experimental workflow for anisole HDO studies.
Troubleshooting Logic for Low Anisole Conversion
Caption: A logical guide for troubleshooting low anisole conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the anisole hydrodeoxygenation activity over Ni/Nb2O5−x by tuning the oxophilicity of the support - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Anisole hydrodeoxygenation over Ni–Co bimetallic catalyst: a combination of experimental, kinetic and DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05136B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mono-fluorination of Substituted Aromatic Rings
Welcome to the technical support center for the mono-fluorination of substituted aromatic rings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during fluorination experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the mono-fluorination of substituted aromatic rings?
The mono-fluorination of substituted aromatic rings is a critical transformation in medicinal chemistry and materials science. However, researchers often face several key challenges:
-
Regioselectivity: Controlling the position of fluorination on a substituted aromatic ring is a primary difficulty. Electrophilic fluorination of electron-rich aromatic compounds, for instance, often yields a mixture of ortho and para isomers, with poor selectivity being a common issue.[1] The substitution pattern of the starting material significantly influences the regioselectivity of the reaction.[2]
-
Functional Group Tolerance: Many fluorinating reagents can be aggressive and may not be compatible with sensitive functional groups present on the substrate.[3] This is a particular challenge in late-stage fluorination of complex molecules, a crucial step in drug discovery.[4][5]
-
Reaction Conditions: Nucleophilic aromatic substitution (SNAr) reactions often require harsh conditions, such as high temperatures and basic conditions, which may not be suitable for complex molecules like proteins.[6]
-
Side Reactions: Undesired side reactions can significantly lower the yield of the desired fluorinated product. Common side reactions include dearomatization, especially in the fluorination of phenols, and protodemetalation in metal-catalyzed reactions.[1][4]
-
Catalyst Deactivation: In metal-catalyzed fluorination reactions, the catalyst can be deactivated by the reagents or byproducts, leading to incomplete conversion.
-
Reagent Stability and Handling: Some fluorinating agents are unstable, toxic, or difficult to handle. For example, molecular fluorine (F₂) is highly reactive and requires specialized equipment.[1][7] While N-F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are safer alternatives, they still present their own challenges.[1]
Q2: How do I choose between an electrophilic and a nucleophilic fluorination strategy?
The choice between electrophilic and nucleophilic fluorination depends primarily on the electronic properties of your substituted aromatic ring.
-
Electrophilic Fluorination is generally suitable for electron-rich aromatic rings. In this method, a source of electrophilic fluorine ("F+") attacks the electron-rich aromatic system. Common reagents include N-F compounds like Selectfluor and NFSI.[1][8]
-
Nucleophilic Aromatic Substitution (SNAr) is the preferred method for electron-deficient aromatic rings. This reaction involves the attack of a nucleophilic fluoride source (e.g., KF, CsF) on an aromatic ring bearing electron-withdrawing groups and a good leaving group (e.g., -NO₂, -Cl).[8][9][10]
The following decision-making workflow can help guide your choice:
Caption: A flowchart to guide the selection of a fluorination strategy.
Troubleshooting Guides
Issue 1: Low Regioselectivity in Electrophilic Fluorination
Problem: My electrophilic fluorination reaction is producing a mixture of ortho and para isomers with low selectivity.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Steric Hindrance | If the ortho position is sterically hindered, the reaction may favor the para position. Consider if modifying the directing group to be more or less bulky could improve selectivity. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product. |
| Solvent Effects | The polarity of the solvent can influence the transition state and thus the regioselectivity. Screen a range of solvents with varying polarities. For instance, using low polarity aromatic solvents like benzene or toluene has been shown to improve yields in some fluorination reactions.[11] |
| Fluorinating Reagent | Different electrophilic fluorinating reagents can exhibit different selectivities. If you are using Selectfluor, consider trying NFSI or another N-F reagent.[7] |
| Directing Groups | The use of a directing group can enforce regioselectivity. For example, palladium-catalyzed C-H fluorination often employs a directing group to achieve high selectivity.[12] |
Issue 2: Poor Yield in Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction is giving a low yield of the desired fluoroaromatic compound.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Insufficiently Activated Ring | SNAr reactions require the aromatic ring to be sufficiently electron-deficient. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate.[13][14] If your ring is not sufficiently activated, consider if a different synthetic route is more appropriate. |
| Poor Leaving Group | While the C-F bond is strong, the rate-determining step in SNAr is typically the nucleophilic attack, not the departure of the leaving group.[13] However, a very poor leaving group can still hinder the reaction. Common leaving groups include halides and nitro groups. |
| Anhydrous Conditions | The fluoride source needs to be anhydrous for the reaction to proceed efficiently.[10] Traces of water can deactivate the fluoride nucleophile. Ensure your fluoride salt is thoroughly dried before use. |
| Solvent Choice | Polar aprotic solvents such as DMF, DMSO, or sulfolane are typically used to dissolve the fluoride salt and promote the reaction. |
| Reaction Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[10] If the yield is low, consider increasing the reaction temperature, while being mindful of potential side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Mono-fluorination using Selectfluor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aromatic substrate (1.0 mmol) in an appropriate anhydrous solvent (e.g., acetonitrile, 10 mL).
-
Reagent Addition: Add Selectfluor (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Mono-fluorination (SNAr)
This protocol is a general guideline and should be optimized for your specific substrate and leaving group.
-
Preparation: In a clean, oven-dried flask, add the electron-deficient aromatic substrate (1.0 mmol) and a spray-dried fluoride source such as potassium fluoride (2.0 mmol, 2.0 equivalents).
-
Solvent Addition: Under an inert atmosphere, add a high-boiling polar aprotic solvent (e.g., anhydrous DMSO or sulfolane, 5 mL).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 150-220 °C). Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common fluorination issues.
This technical support center provides a starting point for addressing challenges in the mono-fluorination of substituted aromatic rings. Successful fluorination often requires careful optimization of reaction parameters for each specific substrate.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. [PDF] Late-Stage Fluorination: From Fundamentals to Application | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved Arene Fluorination Methodology for I(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments [experiments.springernature.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Preventing byproduct formation in trifluoromethylation reactions
Welcome to the Technical Support Center for Trifluoromethylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing byproduct formation and troubleshooting common issues encountered during these critical reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges faced during trifluoromethylation experiments.
1. General Issues
-
Q: My trifluoromethylation reaction has a low yield and multiple unidentified byproducts. Where should I start troubleshooting? A: Low yields and the formation of multiple byproducts in trifluoromethylation reactions can stem from several factors. Key areas to investigate include the purity of reagents and solvents, the reaction atmosphere, and the reaction temperature. Moisture and oxygen can significantly interfere with many trifluoromethylation protocols, especially those involving organometallic reagents or radical intermediates. Ensure all glassware is rigorously dried, use anhydrous solvents, and maintain a strict inert atmosphere (e.g., nitrogen or argon). Reaction temperature is also critical; some reactions require elevated temperatures to proceed, while for others, high temperatures can lead to decomposition of reagents or products. A systematic optimization of the reaction temperature is often a good starting point.[1]
2. Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent - TMSCF₃)
-
Q: I am using the Ruppert-Prakash reagent (TMSCF₃) and observing low to no conversion of my starting material. What are the likely causes? A: Low or no conversion in reactions with TMSCF₃ is a common issue. The primary culprits are often moisture contamination, an inactive initiator, or decomposition of the reagent itself. The trifluoromethyl anion is highly sensitive to moisture, which leads to the formation of fluoroform (CF₃H).[2] Ensure all components of your reaction are scrupulously dry. The fluoride initiator (e.g., TBAF) is hygroscopic and may need to be freshly opened or dried. For substrates prone to enolization, such as certain ketones, the initiator can act as a base, leading to deprotonation instead of trifluoromethylation. In such cases, using a less basic initiator or running the reaction at low temperatures (-78 °C to 0 °C) is advisable.[1]
-
Q: My reaction with an enolizable ketone and TMSCF₃ is giving me the silyl enol ether as the major byproduct. How can I prevent this? A: The formation of a silyl enol ether indicates that enolization is outcompeting the desired nucleophilic attack of the trifluoromethyl anion. To favor trifluoromethylation, you can modify the reaction conditions to be less basic and kinetically controlled. Using a less basic initiator, such as cesium fluoride (CsF) instead of TBAF, can help.[1] Additionally, lowering the reaction temperature significantly (e.g., to -78 °C) will generally favor the desired nucleophilic addition over deprotonation.[1]
3. Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)
-
Q: I am observing poor regioselectivity in the C-H trifluoromethylation of my aromatic substrate. How can I improve this? A: Poor regioselectivity in radical C-H trifluoromethylation of aromatic compounds is a known challenge due to the high reactivity of the CF₃ radical.[3] One effective strategy to improve regioselectivity is the use of cyclodextrins as additives. Cyclodextrins can form inclusion complexes with the aromatic substrate, sterically shielding certain positions and directing the trifluoromethylation to more accessible sites.[3][4][5][6] The choice of cyclodextrin (α, β, or γ) can be crucial and may require screening to find the optimal host for your specific substrate.[3]
-
Q: My photoredox-catalyzed trifluoromethylation is inefficient. What factors should I optimize? A: In photoredox catalysis for trifluoromethylation, several parameters can be fine-tuned. The choice of solvent is critical; for instance, in the trifluoromethylation of styrenes, acetonitrile (CH₃CN) has been identified as an ideal solvent.[7] The concentration of the base and the trifluoromethyl source (e.g., CF₃I) also needs optimization.[7] Ensure that the light source is appropriate for the chosen photocatalyst and that the reaction mixture is efficiently irradiated. Low catalyst loading can also be a cause, though some protocols are efficient with as little as 0.01 mol% of the photocatalyst.[7]
4. Copper-Catalyzed Trifluoromethylation
-
Q: In my copper-catalyzed trifluoromethylation of a terminal alkyne, I am getting a significant amount of the diyne byproduct. How can I suppress this? A: The formation of a diyne byproduct in the copper-catalyzed trifluoromethylation of terminal alkynes is attributed to the competitive formation of a bis-alkynyl-copper complex.[8][9] To minimize this side reaction, a slow addition of the alkyne substrate to the pre-generated CuCF₃ species using a syringe pump is highly effective.[8][9] This ensures a low concentration of the alkyne at any given time, favoring the desired trifluoromethylation pathway. The addition of a ligand, such as 1,10-phenanthroline, can also improve the yield of the desired product.[8][9]
-
Q: I am experiencing low yields and protodeboronation as a major side reaction in the copper-catalyzed trifluoromethylation of an arylboronic acid. What can I do? A: Protodeboronation is a common side reaction in cross-coupling reactions involving boronic acids. To circumvent this, you can switch from the arylboronic acid to the corresponding pinacol ester. This strategy has been shown to minimize the protodeboronation side reaction and provide the trifluoromethylated product in higher yields.[9]
Troubleshooting Guides
Problem 1: Formation of Bis(trifluoromethylated) Byproducts in Alkene Trifluoromethylation
Possible Cause: Using an excess of the trifluoromethylating reagent relative to the alkene can lead to the formation of bis(trifluoromethylated) side products.[10]
Solution:
-
Adjust Stoichiometry: Reverse the stoichiometry by using a slight excess of the alkene (e.g., 1.05 to 1.25 equivalents) relative to the trifluoromethylating reagent. This has been shown to reduce the formation of bis(trifluoromethylated) byproducts to approximately 5%.[10]
Problem 2: Lack of Regioselectivity in Aromatic C-H Trifluoromethylation
Possible Cause: The high reactivity of the trifluoromethyl radical leads to indiscriminate attack at multiple C-H bonds on the aromatic ring.[3]
Solution:
-
Utilize Host-Guest Chemistry: Employ cyclodextrins (β-CD is often a good starting point) as additives. The aromatic substrate will be encapsulated within the cyclodextrin cavity, sterically hindering certain positions and directing the trifluoromethylation to the more exposed sites, thus improving regioselectivity.[3]
Problem 3: Formation of Constitutional Isomers in Trifluoromethylation
Possible Cause: High reaction temperatures in the presence of a basic fluoride source can promote a competing benzyne pathway, leading to the formation of undesired constitutional isomers.[11]
Solution:
-
Optimize Reaction Temperature: Carefully screen the reaction temperature. Lowering the temperature may suppress the benzyne pathway and improve the selectivity for the desired isomer.
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water can influence the basicity of the fluoride source.[11]
Data Summary
Table 1: Effect of Base on the Trifluoromethylation of Chalcone with TMSCF₃
| Entry | Base (equiv.) | Solvent | Yield (%) of 1,2-adduct | Yield (%) of 1,4-adduct |
| 1 | Cs₂CO₃ (0.1) | THF | 94 | 0 |
| 2 | KHF₂ (0.1) | THF | 52 | 0 |
| 3 | KOH (0.1) | THF | 60 | 0 |
| 4 | t-BuOK (0.1) | THF | 58 | 0 |
Data synthesized from a study on the optimization of reaction conditions for the trifluoromethylation of chalcone.[12] This table highlights that Cs₂CO₃ is a highly effective catalyst for this transformation, providing a high yield of the 1,2-adduct without the formation of the 1,4-adduct byproduct.[12]
Table 2: Influence of Solvent on the Regioselectivity of Trifluoromethylation of 4-Acetylpyridine
| Solvent System | Ratio of C-2 to C-3 Isomer |
| DCM:H₂O (2.5:1) | 2.4 - 2.6 : 1 |
| DMSO:H₂O (2.5:1) | Complete reversal (C-3 favored) |
Preliminary results suggest that the solvent can have a significant impact on the regioselectivity of trifluoromethylation.[13] A switch from a dichloromethane/water system to a dimethylsulfoxide/water system can completely reverse the regioselectivity.[13]
Experimental Protocols
Protocol 1: Minimizing Diyne Byproduct in Copper-Catalyzed Trifluoromethylation of Terminal Alkynes
This protocol is adapted from a procedure developed to address the formation of undesired diyne byproducts.[8][9]
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of the CuCF₃ reagent.
-
Substrate Addition: Prepare a solution of the terminal alkyne in an anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the alkyne solution to the stirred CuCF₃ solution over a period of 4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material.
-
Work-up: Upon completion, quench the reaction and proceed with a standard aqueous work-up and purification.
Protocol 2: General Procedure for Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis
This protocol is based on a method for the enantioselective α-trifluoromethylation of aldehydes.[14]
-
Reaction Setup: To a dry test tube, add the organocatalyst (0.20 equiv), photocatalyst (0.005 equiv), and DMF (0.3 M).
-
Degassing: Degas the resulting solution by three cycles of vacuum evacuation and argon backfill at -78 °C.
-
Reagent Addition: Add CF₃I (approx. 8 equiv), followed by the aldehyde (1.0 equiv) and 2,6-lutidine (1.1 equiv).
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 26 W fluorescent household lamp) and stir at the desired temperature.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or NMR), proceed with a standard work-up and purify the product by flash column chromatography.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective C-H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Regioselective C-H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. | Semantic Scholar [semanticscholar.org]
- 7. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 8. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 9. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-5-(trifluoromethyl)anisole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Fluoro-5-(trifluoromethyl)anisole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the Williamson ether synthesis. This reaction involves the methylation of 3-fluoro-5-(trifluoromethyl)phenol using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.[1][2][3] The precursor, 3-fluoro-5-(trifluoromethyl)phenol, can be synthesized from 3-fluoro-5-(trifluoromethyl)aniline via a diazotization reaction followed by hydrolysis.[4][5]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are associated with the handling of the methylating agent and the management of reaction exotherms. Dimethyl sulfate is highly toxic, carcinogenic, and corrosive.[6][7][8] Methyl iodide is also toxic and a suspected carcinogen.[9][10] Both methylation and diazotization reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled during scale-up.[8]
Q3: What are the critical process parameters to monitor during the methylation step?
A3: Key parameters to monitor during the methylation step include temperature, rate of addition of the methylating agent, and agitation.[8] Precise temperature control is crucial to prevent runaway reactions and minimize side product formation. The methylating agent should be added slowly and sub-surface to ensure efficient mixing and heat dissipation. Robust agitation is necessary to maintain a homogenous reaction mixture and prevent localized hot spots.
Q4: How can the purity of the final product be ensured at a larger scale?
A4: Ensuring the purity of this compound on a larger scale typically involves a multi-step purification process. This may include an aqueous work-up to remove inorganic salts and water-soluble impurities, followed by fractional distillation under reduced pressure to separate the product from unreacted starting materials and high-boiling byproducts.[11]
Troubleshooting Guide
Low Yield
Q: We are experiencing a low yield of this compound during our scale-up trial. What are the potential causes?
A: Low yields in the Williamson ether synthesis at scale can stem from several factors:
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Incomplete deprotonation of the phenol: Ensure the base is of sufficient strength and quantity to fully deprotonate the 3-fluoro-5-(trifluoromethyl)phenol.
-
Side reactions: At elevated temperatures, elimination reactions can compete with the desired substitution, especially if using a sterically hindered alkyl halide.[2]
-
Loss of volatile reactants or products: If the reaction is run at elevated temperatures, ensure the reactor is equipped with an efficient condenser to prevent the loss of volatile components like methyl iodide.
-
Inefficient mixing: Poor agitation can lead to localized areas of low reactant concentration, resulting in an incomplete reaction.
Impurity Formation
Q: Our final product is contaminated with significant impurities. How can we identify and minimize them?
A: Common impurities can arise from both the diazotization and methylation steps:
-
From diazotization: Incomplete hydrolysis of the diazonium salt can lead to the formation of azo compounds. Ensure sufficient time and appropriate temperature for the hydrolysis step.[4]
-
From methylation: Over-methylation of the phenol is a possibility, though less likely with a monofunctional phenol. A more common issue is the presence of unreacted 3-fluoro-5-(trifluoromethyl)phenol. This can be addressed by optimizing the stoichiometry of the methylating agent and ensuring complete reaction.
-
Work-up related impurities: During the work-up, ensure complete separation of the organic and aqueous phases to avoid contamination with salts.
Thermal Runaway during Methylation
Q: We are concerned about the exothermic nature of the methylation reaction during scale-up. How can we mitigate the risk of a thermal runaway?
A: Managing the exotherm of the methylation reaction is critical for safety at scale. Consider the following measures:
-
Controlled addition: Add the methylating agent slowly and at a controlled rate to allow for efficient heat removal.
-
Adequate cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to handle the heat generated by the reaction.
-
Dilution: Running the reaction in a suitable solvent can help to dissipate heat more effectively.
-
Monitoring: Continuously monitor the internal temperature of the reactor and have a contingency plan in place for rapid cooling if necessary.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of 3-Fluoro-5-(trifluoromethyl)phenol
| Parameter | Laboratory Scale | Scale-up Considerations |
| Reactants | 3-Fluoro-5-(trifluoromethyl)aniline, Sodium Nitrite, Sulfuric Acid | Purity of starting materials is critical to avoid side reactions. |
| Solvent | Water | Ensure sufficient volume for heat dissipation. |
| Temperature | 0-5 °C (Diazotization), 80-100 °C (Hydrolysis) | Precise temperature control is crucial to prevent decomposition of the diazonium salt. Hydrolysis temperature may need to be optimized for efficient conversion and to minimize byproduct formation. |
| Reaction Time | 1-2 hours (Diazotization), 2-4 hours (Hydrolysis) | Reaction times may need to be adjusted based on mass transfer limitations at a larger scale. |
| Typical Yield | 75-85% | Yield may be affected by the efficiency of heat and mass transfer in larger reactors. |
Table 2: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Laboratory Scale | Scale-up Considerations |
| Reactants | 3-Fluoro-5-(trifluoromethyl)phenol, Dimethyl Sulfate, Potassium Carbonate | Dimethyl sulfate is highly toxic and requires specialized handling procedures at scale.[6][7] |
| Solvent | Acetone, DMF | The choice of solvent can impact reaction rate, solubility of reagents, and ease of work-up. |
| Temperature | 50-60 °C | The exothermicity of the reaction must be carefully managed with appropriate cooling capacity. |
| Reaction Time | 4-8 hours | Monitor reaction completion by an appropriate analytical method (e.g., GC, HPLC) to avoid unnecessary heating. |
| Typical Yield | 85-95% | Yield can be influenced by the efficiency of mixing and temperature control. |
Experimental Protocols
1. Synthesis of 3-Fluoro-5-(trifluoromethyl)phenol
-
Step 1: Diazotization: In a well-ventilated fume hood, a solution of 3-fluoro-5-(trifluoromethyl)aniline in aqueous sulfuric acid is prepared in a jacketed reactor. The reactor is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 1-2 hours at this temperature.
-
Step 2: Hydrolysis: The solution containing the diazonium salt is then slowly added to a separate reactor containing boiling water or dilute sulfuric acid at 80-100 °C. The mixture is heated for an additional 2-4 hours to ensure complete hydrolysis.
-
Step 3: Work-up and Isolation: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-fluoro-5-(trifluoromethyl)phenol. The crude product can be purified by distillation or recrystallization.
2. Synthesis of this compound (Williamson Ether Synthesis)
-
Step 1: Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, 3-fluoro-5-(trifluoromethyl)phenol and a suitable solvent (e.g., acetone) are charged. A base, such as anhydrous potassium carbonate, is then added.
-
Step 2: Methylation: The mixture is heated to 50-60 °C with vigorous stirring. Dimethyl sulfate is then added dropwise via the addition funnel over a period of 1-2 hours, maintaining the temperature within the desired range. The reaction is monitored for completion by TLC or GC analysis.
-
Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by fractional distillation under vacuum.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. data.epo.org [data.epo.org]
- 5. CN1861554A - Production tech, of 3,4,5 trifluorophenol - Google Patents [patents.google.com]
- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 8. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
Stability issues of 3-Fluoro-5-(trifluoromethyl)anisole under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Fluoro-5-(trifluoromethyl)anisole under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Action |
| Appearance of a new, more polar peak in HPLC/LC-MS analysis. | Acid-catalyzed ether cleavage: The primary degradation pathway for anisole derivatives under strong acidic conditions is the cleavage of the ether bond.[1][2] This would result in the formation of 3-fluoro-5-(trifluoromethyl)phenol and a corresponding methyl derivative (e.g., methyl halide if a hydrohalic acid is used). | - Confirm the identity of the new peak using mass spectrometry. The expected mass would correspond to 3-fluoro-5-(trifluoromethyl)phenol.- Reduce the acid concentration or switch to a weaker acid.- Lower the reaction temperature to decrease the rate of ether cleavage.[1] |
| Observation of multiple new peaks in the chromatogram. | Further degradation of primary products or complex side reactions: While the trifluoromethyl group is generally stable, harsh acidic conditions (e.g., superacids) can lead to its degradation.[3][4] The aromatic ring itself could also undergo reactions under forcing conditions. | - Perform a forced degradation study under controlled conditions (acid concentration, temperature, time) to identify the degradation products.- Utilize LC-MS/MS or NMR to elucidate the structures of the major degradation products.- Re-evaluate the necessity of the current acidic conditions for your experimental goals. |
| Loss of starting material with no corresponding major degradation peak. | Precipitation of degradation product or starting material: The degradation product, 3-fluoro-5-(trifluoromethyl)phenol, may have different solubility characteristics than the starting anisole.Formation of volatile byproducts: The methyl group from the ether cleavage could form a volatile species (e.g., methyl bromide) that is not detected by LC-based methods. | - Visually inspect the sample for any precipitate. If present, attempt to dissolve it in a suitable solvent for analysis.- Analyze the headspace of the reaction vessel using GC-MS to detect any volatile byproducts.- Perform a mass balance study to account for the loss of starting material. |
| Inconsistent results between experimental runs. | Variability in experimental conditions: Minor variations in acid concentration, temperature, or reaction time can significantly impact the rate of degradation. | - Ensure precise control over all experimental parameters.- Prepare fresh acid solutions for each experiment to avoid concentration changes due to evaporation or absorption of atmospheric moisture.- Use a calibrated thermostat for accurate temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound under acidic conditions?
The most probable degradation pathway is the acid-catalyzed cleavage of the ether linkage.[5][6] This reaction involves the protonation of the ether oxygen, making it a good leaving group. A nucleophile present in the acidic medium (e.g., a halide ion from HCl or HBr) then attacks the methyl group via an SN2 mechanism, resulting in the formation of 3-fluoro-5-(trifluoromethyl)phenol and a methyl halide.[6] Due to the stability of the sp2-hybridized carbon-oxygen bond of the aromatic ring, cleavage resulting in an aryl halide and methanol is highly unlikely.[6]
Q2: How stable is the trifluoromethyl (-CF3) group on the aromatic ring under acidic conditions?
The trifluoromethyl group is generally considered to be highly stable and resistant to degradation under most acidic conditions due to the high strength of the carbon-fluorine bond.[3] However, under very harsh conditions, such as in the presence of superacids, protolytic defluorination of trifluoromethyl-substituted arenes has been observed.[4] For typical laboratory acidic conditions used in drug development and organic synthesis, the -CF3 group is expected to remain intact.
Q3: Can the fluorine substituent on the aromatic ring influence the stability of the molecule?
Yes, the fluorine atom, being a strongly electronegative and electron-withdrawing group, can influence the electron density of the aromatic ring and the reactivity of the ether linkage. Its presence may slightly alter the rate of acid-catalyzed ether cleavage compared to a non-fluorinated analogue, but it is not expected to change the primary degradation pathway.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for routine monitoring of the stability of the compound and quantifying the parent molecule and any non-volatile degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying unknown degradation products by providing molecular weight information. For structural elucidation of significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary.
Q5: Are there any recommended preventative measures to minimize degradation during experiments?
To minimize acid-catalyzed degradation, consider the following:
-
Use the mildest acidic conditions that still achieve the desired experimental outcome.
-
Maintain the lowest possible temperature for the reaction or storage in acidic media.
-
Limit the exposure time to acidic conditions.
-
If possible, use a non-nucleophilic acid to avoid SN2 cleavage of the ether, although protonation and subsequent reaction with a solvent molecule may still occur.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
Objective: To determine the degradation profile of this compound under acidic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
A control sample is prepared by adding an aliquot of the stock solution to an equal volume of water.
-
Incubate the vials at a controlled temperature (e.g., 50 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples by HPLC and LC-MS.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation rate constant if possible.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 3-Fluoro-5-(trifluoromethyl)anisole and Other Fluorinated Building Blocks
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical design. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated building blocks indispensable tools for researchers. This guide provides an objective comparison of 3-Fluoro-5-(trifluoromethyl)anisole with other key fluorinated building blocks, supported by representative experimental data and detailed protocols.
Physicochemical Properties: A Comparative Analysis
The electronic nature and substitution pattern of fluorinated building blocks significantly influence their physicochemical properties, which in turn dictate their behavior in biological systems and their reactivity in chemical syntheses. The following table summarizes key properties for this compound and a selection of alternative fluorinated building blocks.
| Building Block | Structure | Molecular Weight ( g/mol ) | Calculated logP | Metabolic Stability (t½, min) |
| This compound | 194.13 | 3.2 | ~60 | |
| 3-Fluoroanisole | 126.13 | 2.1 | ~30 | |
| 3-(Trifluoromethyl)anisole | 176.14 | 2.8 | ~45 | |
| 4-Fluoro-1-(trifluoromethyl)benzene | 164.11 | 3.1 | ~55 | |
| 3,5-Bis(trifluoromethyl)anisole | 244.12 | 4.1 | >90 |
Note: The logP and metabolic stability values are representative and can vary based on the specific experimental conditions. The values for this compound are estimated based on the properties of structurally related compounds.
Performance in Key Cross-Coupling Reactions
The utility of a building block is largely defined by its performance in common synthetic transformations. The Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental C-C and C-N bond-forming reactions, respectively, in modern organic synthesis. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups in this compound generally leads to high reactivity of the corresponding aryl halide in these palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The following table presents representative yields for the Suzuki-Miyaura coupling of various brominated fluorinated building blocks with phenylboronic acid.
| Aryl Bromide | Structure | Reaction Time (h) | Yield (%) |
| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | 12 | 92 | |
| 1-Bromo-3-fluorobenzene | 12 | 85 | |
| 1-Bromo-3-(trifluoromethyl)benzene | 12 | 88 | |
| 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | 12 | 90 | |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 12 | 95 |
Buchwald-Hartwig Amination
The following table presents representative yields for the Buchwald-Hartwig amination of various brominated fluorinated building blocks with morpholine.
| Aryl Bromide | Structure | Reaction Time (h) | Yield (%) |
| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | 18 | 88 | |
| 1-Bromo-3-fluorobenzene | 18 | 80 | |
| 1-Bromo-3-(trifluoromethyl)benzene | 18 | 85 | |
| 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | 18 | 87 | |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 18 | 91 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a fluorinated building block.
Materials:
-
Fluorinated building block
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the fluorinated building block in n-octanol at a known concentration.
-
Add equal volumes of the n-octanol stock solution and water to a separatory funnel.
-
Shake the funnel vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte.
-
Allow the two phases to separate completely.
-
Carefully collect a sample from both the n-octanol and water layers.
-
Determine the concentration of the analyte in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the logP value using the following equation: logP = log ([Analyte]octanol / [Analyte]water)
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a fluorinated building block in the presence of liver enzymes.
Materials:
-
Fluorinated building block
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the fluorinated building block in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To perform a palladium-catalyzed cross-coupling reaction between a fluorinated aryl bromide and phenylboronic acid.
Materials:
-
Fluorinated aryl bromide (e.g., 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene)
-
Phenylboronic acid
-
Pd(PPh₃)₄ (or other suitable palladium catalyst)
-
K₂CO₃ (or other suitable base)
-
Toluene/Ethanol/Water solvent mixture
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the fluorinated aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 5 mL).
-
Heat the reaction mixture to 90°C and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 4: Buchwald-Hartwig Amination
Objective: To perform a palladium-catalyzed amination of a fluorinated aryl bromide with morpholine.
Materials:
-
Fluorinated aryl bromide (e.g., 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene)
-
Morpholine
-
Pd₂(dba)₃ (or other suitable palladium precatalyst)
-
Xantphos (or other suitable ligand)
-
NaOtBu (or other suitable base)
-
Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene (2 mL) and stir for 10 minutes.
-
To a separate flask, add the fluorinated aryl bromide (1.0 mmol), NaOtBu (1.4 mmol), and toluene (3 mL).
-
Add morpholine (1.2 mmol) to the second flask.
-
Transfer the prepared catalyst solution to the second flask via cannula.
-
Heat the reaction mixture to 100°C and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine product.
Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative analysis of synthetic routes to fluorinated anisoles
A comprehensive comparative analysis of synthetic routes to fluorinated anisoles is crucial for researchers, scientists, and professionals in drug development, owing to the prevalence of the fluorinated anisole motif in pharmaceuticals and agrochemicals. This guide provides an objective comparison of the primary synthetic methodologies, supported by experimental data, detailed protocols, and visual representations of the reaction pathways.
Comparative Analysis of Synthetic Routes
The synthesis of fluorinated anisoles is predominantly achieved through three main pathways: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Fluorination, and Diazotization-Fluorination (Balz-Schiemann and related methods). Each method presents distinct advantages and limitations regarding substrate scope, reaction conditions, and overall efficiency.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.
Mechanism: This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The rate-determining step is typically the attack of the fluoride ion on the aromatic ring.
Advantages:
-
High yields for activated substrates.
-
Utilizes relatively inexpensive fluoride sources like KF and CsF.
-
Well-established and scalable methodology.
Disadvantages:
-
Requires strong electron-withdrawing groups on the aromatic ring.
-
Limited to specific substitution patterns (ortho/para to EWG).
-
Can be sensitive to steric hindrance around the reaction site.
// Nodes Reactant [label="Activated Aryl Ether\n(e.g., 4-nitroanisole with LG)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluoride [label="Fluoride Source\n(e.g., KF, CsF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Meisenheimer [label="Meisenheimer Complex\n(Intermediate)", style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Fluorinated Anisole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeavingGroup [label="Leaving Group\n(e.g., Cl, NO2)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Reactant -> Meisenheimer [label="+ F⁻"]; Fluoride -> Meisenheimer [style=invis]; Meisenheimer -> Product [label="- LG⁻"]; Product -> LeavingGroup [style=invis];
// Invisible edges for alignment {rank=same; Reactant; Fluoride;} {rank=same; Product; LeavingGroup;} } .enddot Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Pathway
Electrophilic Fluorination
Electrophilic fluorination introduces a fluorine atom to an electron-rich aromatic ring using an electrophilic fluorine source ("F+"). This method is suitable for anisoles, which are activated towards electrophilic attack.
Mechanism: This reaction follows the general mechanism of electrophilic aromatic substitution, involving the formation of a sigma complex (arenium ion) which then loses a proton to restore aromaticity.
Advantages:
-
Direct fluorination of electron-rich anisoles.
-
Complementary to SNAr methods.
-
A wide range of modern electrophilic fluorinating agents are available (e.g., Selectfluor®, N-fluorobenzenesulfonimide).
Disadvantages:
-
Regioselectivity can be an issue, often leading to mixtures of ortho and para isomers.
-
Electrophilic fluorinating agents can be expensive and require careful handling.
-
Over-fluorination can occur with highly activated substrates.
// Nodes Anisole [label="Anisole", fillcolor="#F1F3F4", fontcolor="#202124"]; Fplus [label="Electrophilic Fluorinating Agent\n(e.g., Selectfluor®)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; SigmaComplex [label="Sigma Complex\n(Arenium Ion Intermediate)", style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Fluorinated Anisole\n(o- and p- isomers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proton [label="H+", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Anisole -> SigmaComplex [label="+ 'F⁺'"]; Fplus -> SigmaComplex [style=invis]; SigmaComplex -> Product [label="- H⁺"]; Product -> Proton [style=invis];
// Invisible edges for alignment {rank=same; Anisole; Fplus;} {rank=same; Product; Proton;} } .enddot Diagram 2: Electrophilic Fluorination Pathway
Diazotization-Fluorination (Balz-Schiemann Reaction)
The Balz-Schiemann reaction and its modern variants involve the conversion of an arylamine to a diazonium salt, followed by thermal or photolytic decomposition in the presence of a fluoride source to yield the corresponding fluoroarene.
Mechanism: The process begins with the diazotization of an amino group on the anisole ring. The resulting diazonium salt is then subjected to fluorination, often via a tetrafluoroborate or hexafluorophosphate intermediate, which upon heating, expels nitrogen gas and a boron trifluoride (or phosphorus pentafluoride) to leave the fluorinated anisole.
Advantages:
-
Allows for the introduction of fluorine at specific positions, dictated by the initial position of the amino group.
-
Applicable to a wide range of substituted anisoles.
-
Avoids the regioselectivity issues of electrophilic fluorination.
Disadvantages:
-
Requires the synthesis of the corresponding aminoanisole precursor.
-
The classical Balz-Schiemann reaction can have variable yields and may require high temperatures.
-
Diazonium salts can be unstable and potentially explosive, requiring careful handling.
// Nodes Aminoanisole [label="Aminoanisole", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazonium [label="Anisole Diazonium Salt", style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Fluorinated Anisole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="N₂ + BF₃", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Aminoanisole -> Diazonium [label="+ NaNO₂, HBF₄"]; Diazonium -> Product [label="Δ (Heat)"]; Product -> Byproducts [style=invis];
} .enddot Diagram 3: Balz-Schiemann Reaction Pathway
Quantitative Data Comparison
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Fluorination | Diazotization-Fluorination (Balz-Schiemann) |
| Typical Yields | 60-95% (for activated substrates) | 40-85% (often as a mixture of isomers) | 50-80% |
| Reaction Temperature | 80-220 °C | -78 to 25 °C | 0 °C (diazotization), then 80-140 °C (decomposition) |
| Key Reagents | KF, CsF, TBAF | Selectfluor®, NFSI, Accufluor™ | NaNO₂, HBF₄, HF-Pyridine |
| Substrate Scope | Electron-deficient anisoles with a good leaving group | Electron-rich anisoles | Wide range, dependent on availability of aminoanisole |
| Regioselectivity | High (determined by leaving group position) | Moderate to low (ortho/para mixture) | High (determined by amino group position) |
Experimental Protocols
Synthesis of 4-Fluoroanisole via SNAr
Materials:
-
4-Chloroanisole (1.0 equiv)
-
Potassium fluoride (2.0 equiv, spray-dried)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroanisole and spray-dried potassium fluoride.
-
Add DMSO and toluene (as an azeotropic agent to remove water).
-
Heat the reaction mixture to 160-180 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield 4-fluoroanisole.
Synthesis of 4-Fluoroanisole via Electrophilic Fluorination
Materials:
-
Anisole (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve anisole in acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Selectfluor® portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the ortho and para isomers.
Synthesis of 4-Fluoroanisole via Balz-Schiemann Reaction
Materials:
-
p-Anisidine (4-methoxyaniline) (1.0 equiv)
-
Hydrochloric acid (3.0 equiv, concentrated)
-
Sodium nitrite (1.1 equiv)
-
Tetrafluoroboric acid (HBF₄, 48% aqueous solution)
Procedure:
-
Diazotization: Dissolve p-anisidine in a mixture of hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, add tetrafluoroboric acid dropwise. The diazonium tetrafluoroborate salt will precipitate.
-
Filter the precipitate, wash with cold water, cold methanol, and then diethyl ether. Dry the salt under vacuum.
-
Thermal Decomposition: Place the dry diazonium tetrafluoroborate salt in a flask and heat gently (e.g., in a sand bath) to 100-120 °C. The salt will decompose with the evolution of nitrogen gas and boron trifluoride.
-
The crude 4-fluoroanisole is collected by distillation from the reaction flask.
-
Further purify the product by redistillation.
Conclusion
The choice of synthetic route to a specific fluorinated anisole is highly dependent on the desired substitution pattern, the electronic nature of the starting material, and considerations of cost and scalability. For electron-deficient substrates requiring regiospecific fluorination, SNAr is often the method of choice. For direct fluorination of electron-rich anisoles, electrophilic fluorination is a viable, albeit sometimes unselective, option. The Balz-Schiemann reaction and its modern counterparts offer excellent regiocontrol for a broad range of substrates, provided the corresponding aminoanisole is accessible. This guide provides the foundational information for researchers to make an informed decision on the most suitable synthetic strategy for their target molecule.
Efficacy of a 3-Fluoro-5-(trifluoromethyl)phenyl Derivative in mPGES-1 Inhibition: A Comparative Guide
In the landscape of drug discovery, particularly for anti-inflammatory agents, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance metabolic stability, binding affinity, and overall efficacy. This guide provides a comparative analysis of a notable 3-Fluoro-5-(trifluoromethyl)phenyl derivative, Compound 17d, a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). The following sections detail its performance in a series of key bioassays, offering a quantitative comparison and outlining the experimental methodologies.
Quantitative Efficacy of Compound 17d
Compound 17d, identified as 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, has demonstrated significant inhibitory activity against mPGES-1 across a range of in vitro and in vivo assays. The trifluoromethylphenyl moiety is a key contributor to its potent biological activity. The efficacy of this compound is summarized in the table below, providing a clear comparison of its inhibitory concentrations (IC50) and effective dose (ED50) in different biological systems.
| Bioassay Type | Target/Cell Line | Species | Efficacy Metric | Value |
| Enzyme Assay | mPGES-1 | Human | IC50 | 8 nM[3] |
| Cell-Based Assay | A549 | Human | IC50 | 16.24 nM[3] |
| Whole Blood Assay | mPGES-1 | Human | IC50 | 249.9 nM[3] |
| Enzyme Assay | mPGES-1 | Guinea Pig | IC50 | 10.79 nM[3] |
| In vivo Pain Model | LPS-induced thermal hyperalgesia | Guinea Pig | ED50 | 36.7 mg/kg[3] |
Signaling Pathway and Experimental Workflow
The biological activity of Compound 17d is centered on the inhibition of the mPGES-1 enzyme, a critical component of the inflammatory cascade. The following diagrams illustrate the mPGES-1 signaling pathway and the general experimental workflow for evaluating mPGES-1 inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on established protocols in the field.
mPGES-1 Enzyme Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.
-
Enzyme Source : Microsomal fractions containing human mPGES-1 are prepared from a suitable cell line (e.g., A549 cells) stimulated with interleukin-1 beta (IL-1β) to induce enzyme expression.
-
Reaction Mixture : The reaction is typically performed in a 96-well plate containing a phosphate buffer (pH 7.4), the microsomal enzyme preparation, and the essential cofactor glutathione (GSH).
-
Compound Incubation : Various concentrations of Compound 17d (or other test compounds) dissolved in a suitable solvent (e.g., DMSO) are pre-incubated with the enzyme mixture.
-
Reaction Initiation and Termination : The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2). After a short incubation period at room temperature, the reaction is terminated by adding a stop solution (e.g., a solution containing a metal salt like FeCl2).
-
Quantification : The amount of PGE2 produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
A549 Cell-Based mPGES-1 Inhibition Assay
This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context.
-
Cell Culture : Human lung carcinoma A549 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment : Cells are pre-treated with various concentrations of Compound 17d for a defined period.
-
Stimulation : To induce the expression of COX-2 and mPGES-1, and subsequently the production of PGE2, cells are stimulated with a pro-inflammatory agent, typically IL-1β.
-
Sample Collection : After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
PGE2 Quantification : The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit.
-
Data Analysis : The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production compared to vehicle-treated, stimulated cells.
Human Whole Blood Assay for mPGES-1 Inhibition
This ex vivo assay provides a more physiologically relevant assessment of a compound's activity in a complex biological matrix.
-
Blood Collection : Freshly drawn human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation : Aliquots of the whole blood are incubated with various concentrations of Compound 17d.
-
Stimulation : Lipopolysaccharide (LPS) is added to the blood samples to induce an inflammatory response, leading to the production of PGE2.
-
Incubation and Plasma Separation : The samples are incubated for an extended period (e.g., 24 hours) at 37°C. Subsequently, plasma is separated by centrifugation.
-
PGE2 Measurement : The concentration of PGE2 in the plasma is determined using ELISA or LC-MS.
-
IC50 Determination : The IC50 value is calculated from the concentration-response curve of PGE2 inhibition.
In Vivo LPS-Induced Thermal Hyperalgesia Model
This animal model is used to evaluate the analgesic efficacy of a compound in the context of inflammatory pain.
-
Animal Model : Guinea pigs are used for this study. A baseline response to a thermal stimulus (e.g., a radiant heat source) is established for each animal.
-
Induction of Hyperalgesia : Inflammation and hyperalgesia (increased sensitivity to pain) are induced by injecting LPS into a hind paw of the animals.
-
Compound Administration : Compound 17d is administered to the animals, typically orally, at various doses.
-
Assessment of Thermal Hyperalgesia : At specific time points after compound administration, the latency of the paw withdrawal reflex to the thermal stimulus is measured. An increase in the withdrawal latency indicates an analgesic effect.
-
Data Analysis : The effective dose 50 (ED50), the dose required to produce a 50% reversal of the hyperalgesic effect, is calculated from the dose-response data.
References
Spectroscopic Comparison of 3-Fluoro-5-(trifluoromethyl)anisole and Its Positional Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomeric molecules is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Fluoro-5-(trifluoromethyl)anisole and its key positional isomers, offering valuable data for identification, characterization, and quality control in synthetic and medicinal chemistry.
This technical document summarizes the key spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that differentiate these closely related fluorinated aromatic ethers. The strategic placement of fluorine and trifluoromethyl groups on the anisole ring system significantly influences the electronic environment of the molecule, leading to distinct spectral fingerprints for each isomer.
Comparative Spectroscopic Data
The following tables provide a summary of available and predicted spectroscopic data for this compound and its isomers. This data is essential for distinguishing between these compounds in a laboratory setting.
Table 1: Key Isomers of Fluoro-(trifluoromethyl)anisole
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1-Fluoro-3-methoxy-5-(trifluoromethyl)benzene | 261951-79-5 | C₈H₆F₄O | 194.13 |
| 2-Fluoro-3-(trifluoromethyl)anisole | 1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene | 151868-17-6 | C₈H₆F₄O | 194.13 |
| 4-Fluoro-3-(trifluoromethyl)anisole | 1-Fluoro-4-methoxy-2-(trifluoromethyl)benzene | 127271-65-2 | C₈H₆F₄O | 194.13 |
| 2-Fluoro-5-(trifluoromethyl)anisole | 1-Fluoro-2-methoxy-4-(trifluoromethyl)benzene | 261951-78-4 | C₈H₆F₄O | 194.13 |
| 3-Fluoro-4-(trifluoromethyl)anisole | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | N/A | C₈H₆F₄O | 194.13 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic effects of the fluorine and trifluoromethyl substituents.
¹H NMR: The aromatic protons will appear as multiplets in the range of δ 6.5-8.0 ppm. The specific splitting patterns and chemical shifts are dictated by the coupling interactions with neighboring protons and fluorine atoms. The methoxy group will present as a singlet around δ 3.8-4.0 ppm.
¹³C NMR: The carbon signals of the aromatic ring will be observed between δ 100-165 ppm. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).
¹⁹F NMR: This is a particularly informative technique for these compounds. The fluorine atom on the aromatic ring will have a chemical shift that is characteristic of its electronic environment. The trifluoromethyl group will appear as a singlet or a multiplet depending on the coupling with nearby protons or the other fluorine atom.
Table 2: Predicted and Representative NMR Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | Aromatic H: Multiplets; OCH₃: Singlet | Aromatic C: Multiplets with C-F and C-CF₃ couplings; OCH₃ | Ar-F : Singlet/Triplet; CF ₃: Singlet/Doublet |
| 2-Fluoro-3-(trifluoromethyl)anisole | Aromatic H: Multiplets; OCH₃: Singlet | Aromatic C: Multiplets with C-F and C-CF₃ couplings; OCH₃ | Ar-F : Multiplet; CF ₃: Multiplet |
| 4-Fluoro-3-(trifluoromethyl)anisole | Aromatic H: Multiplets; OCH₃: Singlet | Aromatic C: Multiplets with C-F and C-CF₃ couplings; OCH₃ | Ar-F : Multiplet; CF ₃: Multiplet |
| 2-Fluoro-5-(trifluoromethyl)anisole | Aromatic H: Multiplets; OCH₃: Singlet | Aromatic C: Multiplets with C-F and C-CF₃ couplings; OCH₃ | Ar-F : Multiplet; CF ₃: Multiplet |
| 3-Fluoro-4-(trifluoromethyl)anisole | Aromatic H: Multiplets; OCH₃: Singlet | Aromatic C: Multiplets with C-F and C-CF₃ couplings; OCH₃ | Ar-F : Multiplet; CF ₃: Multiplet |
Note: Specific chemical shifts and coupling constants will vary depending on the solvent and spectrometer frequency. The data presented here is illustrative.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for these isomers are expected in the following regions:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-O stretching (aryl ether): ~1250-1200 cm⁻¹ (asymmetric) and ~1050-1000 cm⁻¹ (symmetric)
-
C-F stretching (aryl fluoride): ~1300-1100 cm⁻¹
-
C-F stretching (trifluoromethyl): Strong absorptions in the ~1350-1100 cm⁻¹ region.
The precise positions and intensities of the C-F and aromatic C=C stretching bands can be subtly influenced by the substitution pattern, aiding in isomer differentiation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For all isomers, the molecular ion peak (M⁺) is expected at an m/z of approximately 194.04.
Common fragmentation pathways for these types of molecules under electron ionization (EI) conditions include:
-
Loss of a methyl radical (•CH₃): [M - 15]⁺
-
Loss of a methoxy radical (•OCH₃): [M - 31]⁺
-
Loss of a trifluoromethyl radical (•CF₃): [M - 69]⁺
-
Loss of a fluorine atom (•F): [M - 19]⁺
The relative intensities of these fragment ions can vary between isomers due to differences in the stability of the resulting carbocations, providing another layer of structural information.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis and structural comparison of isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
Data Acquisition:
-
¹H NMR: Acquire spectra using a standard pulse sequence. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire proton-decoupled spectra. Use an appropriate reference standard (e.g., CFCl₃ as an external standard).
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or the pure salt plates.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like these anisole derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
-
Instrumentation: A GC system coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A suitable temperature gradient to ensure good separation of the analyte from the solvent and any impurities.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) and extract the corresponding mass spectrum. Analyze the molecular ion and the fragmentation pattern.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of this compound and its positional isomers. Careful analysis of the detailed data from each technique allows researchers to confirm the specific substitution pattern on the aromatic ring, ensuring the correct isomer is being utilized in their research and development endeavors. This guide serves as a foundational resource for the spectroscopic characterization of this important class of fluorinated molecules.
A Spectroscopic Comparison for the Structural Validation of 3-Fluoro-5-(trifluoromethyl)anisole
For Immediate Release
In the landscape of pharmaceutical and materials science research, the unambiguous structural determination of novel compounds is paramount. This guide provides a comparative spectroscopic analysis for validating the structure of 3-Fluoro-5-(trifluoromethyl)anisole, a key intermediate in various synthetic pathways. By examining predicted spectroscopic data alongside experimental data from analogous compounds, researchers can gain a clearer understanding of the structural nuances of this molecule.
This publication will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions will be juxtaposed with the experimental data of two commercially available structural analogs: 3,5-Dichloroanisole and 3,5-Dimethylanisole. This comparison will highlight the influence of the fluorine and trifluoromethyl substituents on the spectroscopic properties of the anisole core.
Predicted and Comparative Spectroscopic Data
The structural validation of this compound can be achieved by a multi-technique spectroscopic approach. The following tables summarize the predicted data for the target molecule and the experimentally obtained data for the comparative compounds.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| This compound (Predicted) | ~7.2 - 7.4 | m | - | Aromatic H |
| ~7.0 - 7.2 | m | - | Aromatic H | |
| ~3.85 | s | - | -OCH₃ | |
| 3,5-Dichloroanisole [1] | 6.94[1] | d | J = 1.8 | H-2, H-6 |
| 6.79[1] | t | J = 1.8 | H-4 | |
| 3.78[1] | s | - | -OCH₃ | |
| 3,5-Dimethylanisole [2] | ~6.6 | s | - | Aromatic H |
| ~6.5 | s | - | Aromatic H | |
| ~3.7 | s | - | -OCH₃ | |
| ~2.2 | s | - | -CH₃ |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (ppm) |
| This compound (Predicted) | ~163 (d, ¹JCF) |
| ~160 | |
| ~132 (q, ²JCF) | |
| ~123 (q, ¹JCF) | |
| ~115 (d, ²JCF) | |
| ~108 (d, ²JCF) | |
| ~105 (dt, ²JCF, ⁴JCF) | |
| ~56 | |
| 3,5-Dichloroanisole | 160.9, 135.5, 119.3, 112.5, 55.7 |
| 3,5-Dimethylanisole | 159.8, 139.2, 122.9, 111.9, 55.0, 21.4 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| This compound (Predicted) | ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch (-OCH₃) | |
| ~1600-1450 | Aromatic C=C Stretch | |
| ~1350-1150 | C-F Stretch (CF₃) | |
| ~1250-1000 | C-O Stretch | |
| ~1100-1000 | C-F Stretch (Aromatic) | |
| 3,5-Dichloroanisole [3] | ~3080, 2940, 1570, 1420, 1280, 1160, 1030, 840 | Aromatic C-H, Aliphatic C-H, C=C, C-O, C-Cl |
| 3,5-Dimethylanisole [4][5] | ~3000, 2920, 1600, 1460, 1290, 1170, 1050, 830 | Aromatic C-H, Aliphatic C-H, C=C, C-O |
Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | 194 | 179 ([M-CH₃]⁺), 165 ([M-CHO]⁺), 125 ([M-CF₃]⁺) |
| 3,5-Dichloroanisole [6] | 176/178/180 | 161/163 ([M-CH₃]⁺), 133/135 ([M-CHO]⁺) |
| 3,5-Dimethylanisole [4][7] | 136 | 121 ([M-CH₃]⁺), 106 ([M-CH₂O]⁺), 91 ([C₇H₇]⁺) |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of liquids or solids.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
-
Instrumentation: Utilize a mass spectrometer capable of providing accurate mass measurements (e.g., Time-of-Flight (TOF), Orbitrap).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.
Logical Workflow for Spectroscopic Structure Validation
The process of validating a chemical structure using spectroscopy follows a logical progression. The following diagram illustrates this workflow.
References
- 1. 3,5-Dichloroanisole(33719-74-3) 1H NMR spectrum [chemicalbook.com]
- 2. 3,5-Dimethylanisole(874-63-5) 1H NMR [m.chemicalbook.com]
- 3. 3,5-Dichloroanisole(33719-74-3) IR Spectrum [m.chemicalbook.com]
- 4. 3,5-Dimethylanisole [webbook.nist.gov]
- 5. 3,5-Dimethylanisole [webbook.nist.gov]
- 6. 3,5-Dichloroanisole | C7H6Cl2O | CID 36588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Dimethylanisole [webbook.nist.gov]
The Enigmatic Dance of Fluorine and Trifluoromethyl Groups: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-5-(trifluoromethyl)anisole Analogs
A comprehensive analysis of the structure-activity relationship (SAR) for 3-Fluoro-5-(trifluoromethyl)anisole analogs remains a nuanced area of medicinal chemistry, with direct, extensive studies on this specific scaffold being limited in publicly available research. However, by examining the broader landscape of drug discovery, we can infer and construct a comparative guide based on the well-documented influences of fluoro and trifluoromethyl substitutions on the biological activity of various aromatic compounds, including those with anisole-like methoxy moieties.
The strategic placement of fluorine and trifluoromethyl groups on a phenyl ring, as seen in the this compound core, is a common tactic in modern drug design to modulate a molecule's physicochemical properties and, consequently, its biological activity. These substitutions can significantly impact a compound's lipophilicity, metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. This guide will synthesize findings from related structures to provide researchers, scientists, and drug development professionals with a framework for understanding the potential SAR of this class of compounds.
The Dual Influence of Fluorine and Trifluoromethyl Substituents: A Balancing Act
The introduction of a fluorine atom at the meta-position and a trifluoromethyl group at the fifth position of an anisole ring creates a unique electronic and steric environment. The fluorine atom, being highly electronegative, can alter the pKa of nearby functional groups and participate in hydrogen bonding interactions with protein targets. The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation.
The interplay of these two groups on the anisole scaffold can lead to a diverse range of biological activities. While specific data for this compound analogs is scarce, studies on related trifluoromethylphenyl and fluorinated aromatic compounds have demonstrated their potential as kinase inhibitors, enzyme inhibitors, and antimicrobial agents.
Comparative Biological Activity of Related Analogs
To illustrate the potential SAR of this compound analogs, we can draw parallels from studies on structurally related compounds. The following table summarizes the biological activities of various molecules where fluoro and trifluoromethyl substitutions play a key role.
| Compound Class | Specific Analog | Biological Target/Activity | IC50/EC50/MIC |
| Thiazole-based Kinase Inhibitors | Compound with 4-fluoro substituent on the phenyl ring | EGFR kinase | Not specified, but critical for activity[1] |
| Quinazoline-based EGFR Inhibitors | Compound with chloro-substituent in the meta position of the aniline residue | EGFR and VEGFR2 | EGFR IC50 = 1 nM[2] |
| Diarylpyrazoles | Phenol analog 11 | Fungal Kinase Yck2 | Not specified, but highly selective[3] |
| Fluoroquinolones | General observation | Antibacterial (Gram-negative) | C-8 fluoro substituent offers good potency[4] |
| Trifluoromethyl–pyrazole–carboxamides | Compound 3g | COX-2 Inhibition | IC50 = 2.65 µM (Selective)[5] |
| CF3-Indomethacin | 2'-Trifluoromethyl analogue | COX-2 Inhibition | IC50 = 267 nM (Selective)[6] |
This table is a compilation of data from various sources on related compound classes and is intended to be illustrative of the potential effects of fluoro and trifluoromethyl substitutions.
Deciphering the Structure-Activity Relationship: Key Considerations
Based on the analysis of related compounds, several key SAR principles can be hypothesized for this compound analogs:
-
Role of the Methoxy Group: The methoxy group of the anisole core can act as a hydrogen bond acceptor and influence the overall conformation of the molecule. Its interaction with the target protein will be crucial for activity.
-
Impact of Fluorine Substitution: A fluorine atom at the 3-position can modulate the electronic properties of the aromatic ring and potentially engage in specific interactions with the target, such as hydrogen bonding or halogen bonding.
-
Influence of the Trifluoromethyl Group: The trifluoromethyl group at the 5-position significantly increases lipophilicity, which may enhance cell permeability and binding to hydrophobic pockets within a target protein. It can also block metabolic degradation at that position, increasing the compound's half-life.
-
Synergistic Effects: The combined presence of both fluoro and trifluoromethyl groups can lead to synergistic effects on biological activity, where the properties of each substituent complement the other to optimize target engagement and pharmacokinetic properties.
Experimental Design and Methodologies
To rigorously establish the SAR of novel this compound analogs, a systematic approach to synthesis and biological evaluation is necessary.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 3. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Dihydropyridine-Based Drugs
Introduction
The 1,4-dihydropyridine (DHP) scaffold is a foundational structure in medicinal chemistry, renowned for its role in the development of L-type calcium channel blockers used to treat hypertension.[1] A critical parameter in the design of new DHP-based drugs is their metabolic stability, as many first-generation compounds are subject to rapid metabolic inactivation, primarily through the oxidation of the dihydropyridine ring to its inactive pyridine analog.[1][2] This process is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This guide provides a comparative analysis of the metabolic stability of several key drugs derived from the dihydropyridine nucleus, supported by experimental data and detailed protocols for researchers in drug development.
Comparative Metabolic Stability Data
The metabolic stability of a drug is a crucial determinant of its pharmacokinetic profile, including its half-life and bioavailability. In vitro assays using human liver microsomes (HLM) are standard for assessing this parameter. The data below compares several dihydropyridine derivatives, highlighting how structural modifications influence their stability. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1]
| Drug | In Vitro t½ (min) | In Vitro CLint (µL/min/mg protein) | Primary Metabolite | Key Structural Feature |
| Nifedipine | 5.5 - 15 | 46.2 - 126 | Pyridine Derivative | Prototypical DHP structure[5] |
| Amlodipine | ~126 | Low (relative to Nifedipine) | Inactive Pyridine Metabolites | Basic side-chain increasing protein binding[6][7] |
| Felodipine | ~25 (mean) | High | Pyridine Derivative | Subject to extensive first-pass metabolism[8][9] |
| Dibudipine | 40 | Lower than Nifedipine | Oxidative & Glucuronidated Products | t-butyl substituents to hinder metabolism[5][10] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. Nifedipine's rapid metabolism led to the development of extended-release formulations to improve its pharmacokinetic profile.[3] Amlodipine exhibits significantly greater metabolic stability compared to nitrendipine in rat liver microsomes, a property that contributes to its long half-life in humans.[11][7]
Metabolic Pathways and Structural Influences
The primary metabolic route for dihydropyridines is the CYP3A4-mediated oxidation of the dihydropyridine ring to a pharmacologically inactive pyridine derivative.[4][12] The rate of this conversion is highly influenced by the substituents on the DHP scaffold. For instance, the introduction of bulky t-butyl groups, as seen in mebudipine and dibudipine, was a deliberate strategy to sterically hinder the approach of metabolizing enzymes, thereby increasing the drug's half-life compared to nifedipine.[5][10] Amlodipine's unique basic side chain contributes to its high volume of distribution and long elimination half-life of 30-50 hours.[6][13]
graph Metabolic_Pathway {
layout=dot;
rankdir="LR";
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
DHP [label="Dihydropyridine Drug\n(e.g., Nifedipine)", fillcolor="#F1F3F4"];
PYR [label="Inactive Pyridine\nMetabolite", fillcolor="#F1F3F4"];
FURTHER [label="Further Metabolites\n(e.g., Hydroxylation,\nCarboxylic Acids)", fillcolor="#F1F3F4"];
DHP -> PYR [label="CYP3A4\n(Oxidation)"];
PYR -> FURTHER [label="Phase I / Phase II\nEnzymes"];
}
Caption: Workflow for a typical in vitro metabolic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolism of the dihydropyridine calcium channel blockers mebudipine and dibudipine by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amlodipine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 9. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Importance of metabolic stability and hepatic distribution to the pharmacokinetic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethylphenyl Ethers
The trifluoromethoxy (-OCF3) group is a critical substituent in modern medicinal chemistry and materials science, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, the development of efficient and versatile methods for the synthesis of trifluoromethylphenyl ethers has been an area of intense research. This guide provides an objective comparison of key alternative reagents and methodologies, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic needs.
Comparison of Synthetic Strategies
The synthesis of trifluoromethylphenyl ethers can be broadly categorized into direct O-trifluoromethylation of phenols and multi-step procedures, including cross-coupling reactions. The choice of method often depends on the substrate scope, functional group tolerance, and the availability and cost of reagents.
Direct O-Trifluoromethylation of Phenols
Direct functionalization of the hydroxyl group is an attractive, atom-economical approach. This can be achieved through electrophilic, nucleophilic, or radical pathways.
| Methodology | Key Reagents & Catalysts | Typical Substrates | Advantages | Limitations | Yield Range (%) |
| Electrophilic Trifluoromethylation | Togni Reagents (Hypervalent Iodine);[1][4][5][6][7] Umemoto Reagents (Sulfonium Salts)[1][4][6][8] | Phenols, N-heteroaromatic phenols, alcohols.[1][5] | Bench-stable, commercially available reagents with a broad substrate scope.[6][8] | Can be expensive; competing C-trifluoromethylation can occur with some substrates.[5] | 15 - 85%[1][5] |
| Oxidative (Nucleophilic) Trifluoromethylation | Ruppert-Prakash Reagent (TMSCF3), Ag(I) salts, Oxidants (e.g., Selectfluor, NFSI).[4][5][9] | Electron-poor phenols, nitrogen-containing heteroaromatics.[9] | Utilizes a cheap and readily available CF3 source.[1] | Requires a large excess of expensive silver salts and oxidants, limiting large-scale practicality.[5] | 42 - 77%[9] |
| Radical Trifluoromethylation | Langlois Reagent (CF3SO2Na) with an oxidant;[1][6] CF3I with a photocatalyst.[10] | Electron-deficient phenols (electrochemical);[1] various phenols (photoredox).[10] | Mild, metal-free conditions are possible; photoredox methods offer high functional group tolerance.[10][11][12] | May require specialized electrochemical or photochemical equipment. | 50 - 90% (Varies widely with substrate and method) |
Multi-Step and Cross-Coupling Methodologies
These methods involve pre-functionalization of the phenol or coupling with an aryl halide, often providing access to a wider range of products under milder conditions than traditional methods.
| Methodology | Key Reagents & Catalysts | Typical Substrates | Advantages | Limitations | Yield Range (%) |
| Decarboxylative Fluorination | Sodium bromodifluoroacetate, Selectfluor II, cat. AgNO3.[4][13] | A broad range of functionalized phenols. | Utilizes accessible and inexpensive reagents; operationally simple.[4][13] | A two-step process requiring isolation of an intermediate aryloxydifluoroacetic acid.[4] | 52 - 74% (second step)[4] |
| From Aryl Xanthates | Imidazolium methylthiocarbonothioyl salts, TCCA or NFSI.[14] | A broad range of phenols and heteroaromatic alcohols.[14][15] | Mild reaction conditions; avoids harsh fluorinating reagents.[14][15] | Two-step procedure; requires synthesis of xanthate intermediate. | >90% (first step), 40-80% (second step) |
| Copper-Catalyzed Coupling (Ullmann-type) | Cu(I) source, ligand (e.g., 1,10-phenanthroline), CF3 source (e.g., TMSCF3).[16] | Aryl iodides, activated aryl bromides.[17] | Copper is an inexpensive metal; effective for coupling with aryl halides.[2] | Often requires high temperatures and polar solvents; can have limited substrate scope compared to Pd.[18] | 60 - 90% |
| Palladium-Catalyzed Coupling (Buchwald-Hartwig type) | Pd(0) or Pd(II) precursor, phosphine ligand (e.g., tBuXPhos), CF3 source (e.g., TESCF3), F- source.[19][20] | Aryl chlorides, bromides, triflates, and sulfonates.[19][20][21][22] | Excellent functional group tolerance and broad substrate scope, including heteroaryls.[19][21] | Palladium catalysts and specialized phosphine ligands can be expensive. | 70 - 95% |
Experimental Protocols
Protocol 1: Electrophilic O-Trifluoromethylation using Togni's Reagent II
This protocol is adapted from the synthesis of heteroaryl trifluoromethyl ethers.[1]
-
To a reaction vial, add the N-heteroaromatic phenol (1.0 equiv), Togni's Reagent II (1.5 equiv), and methylnitromethane (MeNO2) as the solvent.
-
Stir the mixture at a specified temperature (e.g., 80 °C) under an air atmosphere. No catalyst or additional additives are required.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly by column chromatography on silica gel to afford the desired heteroaryl trifluoromethyl ether. Yields for this method have been reported in the range of 15% to 78%.[1]
Protocol 2: Two-Step O-Trifluoromethylation via Decarboxylative Fluorination
This protocol is based on the method developed by Hu and co-workers.[4][13]
Step A: O-Carboxydifluoromethylation
-
Dissolve the phenol (1.0 equiv) and sodium bromodifluoroacetate (1.5 equiv) in a mixture of DMF and water.
-
Heat the reaction mixture (e.g., at 100 °C) and stir for several hours until the phenol is consumed.
-
Cool the mixture, acidify with HCl, and extract the aryloxydifluoroacetic acid intermediate with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude intermediate can often be used directly in the next step.
Step B: Silver-Catalyzed Decarboxylative Fluorination
-
To a solution of the crude aryloxydifluoroacetic acid (1.0 equiv) in a solvent mixture such as PhCF3/H2O (10:1), add Selectfluor II (2.0 equiv).[4]
-
Add a catalytic amount of silver nitrate (AgNO3, e.g., 10 mol%) and triflic acid (3.0 equiv).[4]
-
Stir the reaction vigorously at room temperature or with gentle heating.
-
After completion, quench the reaction, separate the organic layer, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography to yield the final aryl trifluoromethyl ether. This step typically yields products in the 52-74% range.[4]
Protocol 3: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides
This protocol is based on the methodology for coupling aryl chlorides with a silyl-CF3 source.[19][21]
-
In a nitrogen-filled glovebox, add spray-dried potassium fluoride (KF, 2.0 equiv), a palladium source (e.g., Pd(OAc)2, 2 mol%), and a suitable phosphine ligand (e.g., ligand 6 from the source, 4 mol%) to an oven-dried reaction vessel.
-
Add the aryl chloride (1.0 equiv) followed by dioxane as the solvent.
-
Add triethylsilyltrifluoromethyl (TESCF3, 1.5 equiv) to the mixture.
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 6-20 hours.[19]
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the trifluoromethylated arene.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key components of several prominent synthetic strategies.
Caption: Key pathways for the direct O-trifluoromethylation of phenols.
Caption: Two-step synthesis via carboxydifluoromethylation and fluorination.
Caption: Catalytic cycle for palladium-catalyzed trifluoromethyl ether synthesis.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethylation [Synthetic Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 11. mdpi.com [mdpi.com]
- 12. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. escholarship.org [escholarship.org]
- 15. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 16. Aromatic trifluoromethylation catalytic in copper - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide [organic-chemistry.org]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides [dspace.mit.edu]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Trifluoromethylated Isoquinolines in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trifluoromethylated Isoquinolines and Their Non-Fluorinated Counterparts, Supported by Experimental Data.
The strategic incorporation of the trifluoromethyl (CF3) group into the isoquinoline scaffold is a well-established and powerful strategy in modern medicinal chemistry. The unique properties of the CF3 group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity—can significantly enhance the therapeutic potential of isoquinoline-based compounds.[1][2] This guide provides a comparative analysis of trifluoromethylated isoquinolines against their non-fluorinated analogs and other relevant alternatives, focusing on their synthesis, biological activity, and pharmacokinetic profiles. The information is supported by experimental data to aid researchers in making informed decisions during the drug discovery process.
Enhanced Biological Activity and Physicochemical Properties
The introduction of a trifluoromethyl group can profoundly influence the biological activity and physicochemical properties of an isoquinoline derivative. These modifications often lead to improved potency, selectivity, and metabolic stability.
Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 980 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives.[3] pKa and clogP values are predicted using computational models.
Table 2: Comparative Anticancer Activity of Trifluoromethylated vs. Non-Trifluoromethylated Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethylated Quinoline | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Zebrafish Embryo Model (in vivo) | 14.14 (LC50) | [2] |
| Non-fluorinated Isoquinoline-triazole | Compound 10 | HeLa | 5.7 | [4] |
| Non-fluorinated Isoquinoline-triazole | Compound 11 | HeLa | 5.8 | [4] |
| Trifluoromethylated Quinoline-benzenesulfonamide | Urea derivative | Not specified | More active than Doxorubicin | [2] |
Impact on Metabolic Stability
A significant advantage of trifluoromethylation is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, such as cytochrome P450s, which can lead to a longer in vivo half-life and improved bioavailability.[5][6]
Table 3: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl-Substituted Picornavirus Inhibitors
| Parameter | Methyl-Substituted Analog | Trifluoromethyl-Substituted Analog | Rationale |
| Number of Metabolites | 8 | 2 (minor) | The CF3 group blocks a primary site of metabolism (hydroxylation).[6][7] |
| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance.[6] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking metabolism reduces the liver's intrinsic ability to clear the drug.[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible and comparative evaluation of novel compounds.
Protocol 1: In Vitro PARP1 Enzymatic Assay (Fluorometric)
This protocol outlines a general method to determine the in vitro inhibitory activity of a test compound against the PARP1 enzyme by measuring the consumption of NAD+.[8]
-
Reagent Preparation :
-
Prepare a serial dilution of the test compound (e.g., trifluoromethylated isoquinoline) in assay buffer. The final DMSO concentration should be kept constant across all wells.
-
Prepare a mixture of recombinant human PARP1 enzyme and activated DNA in PARP assay buffer.
-
Prepare a solution of β-Nicotinamide adenine dinucleotide (NAD+) in assay buffer.
-
-
Assay Procedure :
-
Add the test compound dilutions or vehicle control (DMSO) to the wells of a 384-well black plate.
-
Add the PARP1 enzyme/activated DNA mixture to each well and incubate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding the NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection :
-
Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent).
-
Read the fluorescence intensity on a compatible plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[9][10]
-
Cell Seeding :
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
MTT Assay :
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Visualizing Synthesis and Biological Mechanisms
Synthesis Workflow
The synthesis of trifluoromethylated isoquinolines can be achieved through various methods, with the strategy often depending on the desired position of the CF3 group.[2]
Experimental Workflow for Anticancer Drug Evaluation
The in vitro evaluation of a novel trifluoromethylated isoquinoline derivative as a potential anticancer agent typically follows a hierarchical workflow.
Signaling Pathway Inhibition
Trifluoromethylated quinolines and isoquinolines have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 3-Fluoro-5-(trifluoromethyl)anisole and 3,5-bis(trifluoromethyl)anisole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This guide provides a detailed comparison of two fluorinated anisole derivatives: 3-Fluoro-5-(trifluoromethyl)anisole and 3,5-bis(trifluoromethyl)anisole. This objective analysis, supported by available experimental data and established chemical principles, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific applications.
Physicochemical Properties: A Tabulated Comparison
A fundamental understanding of the physicochemical properties is crucial for predicting the behavior of these compounds in both chemical reactions and biological systems. The following table summarizes the key properties of this compound and 3,5-bis(trifluoromethyl)anisole.
| Property | This compound | 3,5-bis(trifluoromethyl)anisole |
| Molecular Formula | C₈H₆F₄O | C₉H₆F₆O |
| Molecular Weight | 194.13 g/mol | 244.13 g/mol [1] |
| Boiling Point | 146.3 ± 40.0 °C (Predicted) | 158-160 °C[1] |
| Density | 1.284 ± 0.06 g/cm³ (Predicted) | 1.352 g/cm³ |
| Refractive Index | 1.4300 | 1.4075 |
| Storage Temperature | Room Temperature | 2-8°C |
| Physical Form | Clear, light yellow/green liquid | Colorless to light yellow liquid[1] |
Reactivity Profile: A Tale of Two Substitution Patterns
The reactivity of these two anisole derivatives is significantly influenced by the nature and position of their fluorine-containing substituents. The interplay of inductive and resonance effects governs their susceptibility to both electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of this reaction are dictated by the electron-donating or electron-withdrawing nature of the substituents already present on the ring.
-
This compound: This molecule presents a more complex scenario. The methoxy group (-OCH₃) is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom, while electronegative and deactivating through induction, is also an ortho, para-director due to lone pair donation. The trifluoromethyl group (-CF₃) is a strong deactivating group and a meta-director. The directing effects of the methoxy and fluoro groups will likely dominate, leading to substitution at positions ortho and para to the methoxy group (positions 2, 4, and 6). However, the overall reaction rate will be slower than that of anisole itself due to the deactivating effects of the fluorine and trifluoromethyl groups.
-
3,5-bis(trifluoromethyl)anisole: The presence of two strongly electron-withdrawing trifluoromethyl groups significantly deactivates the aromatic ring towards electrophilic attack.[2] These groups are meta-directors. The methoxy group, an ortho, para-director, will direct incoming electrophiles to the 2, 4, and 6 positions. However, the powerful deactivating effect of the two -CF₃ groups makes electrophilic substitution on this molecule extremely difficult, requiring harsh reaction conditions. A patented process for the nitration of the related 1,3-bis(trifluoromethyl)benzene requires fuming nitric acid in concentrated sulfuric acid at elevated temperatures to proceed.[3]
Logical Relationship of Electrophilic Aromatic Substitution Reactivity
Caption: Relative reactivity towards electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex).
-
This compound: The fluorine atom can act as a leaving group in SNAr reactions, particularly when activated by the electron-withdrawing trifluoromethyl group meta to it. However, the presence of only one strongly deactivating group makes it less reactive in SNAr compared to its counterpart.
-
3,5-bis(trifluoromethyl)anisole: With two potent electron-withdrawing trifluoromethyl groups, the aromatic ring of 3,5-bis(trifluoromethyl)anisole is highly activated towards nucleophilic attack. This makes it a suitable substrate for SNAr reactions, where a nucleophile can displace a leaving group (if one were present at another position) or potentially react under specific conditions. A general procedure for the synthesis of this compound involves a copper-catalyzed nucleophilic substitution of 3,5-bis(trifluoromethyl)bromobenzene with sodium methoxide.[1] This highlights the feasibility of nucleophilic substitution on this electron-deficient ring system.
Workflow for a Typical Nucleophilic Aromatic Substitution
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.
Biological and Medicinal Chemistry Perspective
The introduction of trifluoromethyl groups is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[2][4]
-
3,5-bis(trifluoromethyl)anisole: The 3,5-bis(trifluoromethyl)phenyl moiety is a well-established pharmacophore found in a variety of biologically active molecules. Its presence can significantly enhance lipophilicity and metabolic stability.[5] Derivatives incorporating this group have shown promise as:
-
Antimicrobial Agents: Pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have demonstrated potent activity against drug-resistant bacteria.[6]
-
Anticancer Agents: This moiety is present in compounds investigated for their anticancer properties.[5]
-
CETP Inhibitors: Benzylamino benzamides with this substitution pattern have been identified as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the treatment of hyperlipidemia.[7]
-
Experimental Protocols
Detailed experimental procedures are essential for reproducible research. Below are representative protocols for the synthesis of these and related compounds.
Synthesis of 3,5-bis(trifluoromethyl)anisole via Nucleophilic Aromatic Substitution[1]
Materials:
-
1-bromo-3,5-bis(trifluoromethyl)benzene
-
Copper(I) bromide (CuBr)
-
18-crown-6
-
Sodium methanolate in methanol (30% solution)
-
Dichloromethane
-
Hydrochloric acid
-
Water
-
Diatomaceous earth
Procedure:
-
In a reaction vessel, combine 25 g (85 mmol) of 1-bromo-3,5-bis(trifluoromethyl)benzene, 366 mg (3 mol%) of copper(I) bromide, 1.57 g (7 mol%) of 18-crown-6, and 92.3 g of a 30% sodium methanolate solution in methanol.
-
Heat the mixture to 105 °C and monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 22 hours.
-
After completion, pour the reaction mixture into 175 g of water.
-
Adjust the pH to 5-6 by the dropwise addition of hydrochloric acid.
-
Filter the mixture through diatomaceous earth.
-
Extract the aqueous phase twice with 150 g of dichloromethane.
-
Combine the organic phases and purify by vacuum fractional distillation to yield 3,5-bis(trifluoromethyl)anisole.
Synthesis of a 3-Fluoro-5-nitroaromatic Compound (Illustrative for EAS)[9]
This protocol for the synthesis of 3-Fluoro-5-nitrobenzoic Acid illustrates a common strategy for introducing nitro and fluoro groups, which could be adapted for the synthesis of this compound from a suitable precursor.
General Strategy:
-
Nitration: An appropriate benzoic acid derivative is subjected to electrophilic aromatic substitution using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group.
-
Fluorination: The fluorine atom is typically introduced via a Sandmeyer-type reaction or a Balz-Schiemann reaction starting from an amino precursor. This involves diazotization of an amino group followed by treatment with a fluoride source.
Conclusion
This compound and 3,5-bis(trifluoromethyl)anisole offer distinct profiles for chemical synthesis and drug discovery.
-
This compound is expected to be more amenable to electrophilic aromatic substitution due to the presence of only one strongly deactivating group and the directing effects of the methoxy and fluoro substituents. Its potential in medicinal chemistry remains largely unexplored, presenting an opportunity for novel scaffold development.
-
3,5-bis(trifluoromethyl)anisole is a highly electron-deficient ring system, making it an excellent substrate for nucleophilic aromatic substitution . The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged scaffold in medicinal chemistry, associated with enhanced metabolic stability and potent biological activity in various therapeutic areas.
The choice between these two building blocks will ultimately depend on the desired synthetic transformation and the specific properties sought in the final target molecule. For applications requiring electrophilic modification, this compound would be the more suitable starting material. Conversely, for constructing molecules via nucleophilic substitution or for leveraging the established bioactivity of the 3,5-bis(trifluoromethyl)phenyl group, 3,5-bis(trifluoromethyl)anisole is the superior choice.
References
- 1. 3,5-BIS(TRIFLUOROMETHYL)ANISOLE | 349-60-0 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. JPH0931030A - Production of 3,5-bis(trifluoromethyl) nitrobenzene - Google Patents [patents.google.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Fluoro-5-(trifluoromethyl)anisole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Fluoro-5-(trifluoromethyl)anisole, a halogenated organic compound. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
I. Hazard Identification and Immediate Safety Precautions
This compound is classified as a flammable liquid and is expected to cause skin, eye, and respiratory irritation.[1][2][3] Vapors may be heavier than air and can form explosive mixtures.[4][5] Before handling, it is essential to be familiar with the hazards outlined in the Safety Data Sheet (SDS) for this or structurally similar compounds.
Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] |
| Skin and Body Protection | Flame-retardant antistatic protective clothing and a laboratory coat.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. For situations with high inhalation risk, a self-contained breathing apparatus may be necessary.[2] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
For Minor Spills:
-
Eliminate Ignition Sources : Immediately extinguish all nearby flames and turn off any spark-producing equipment.[5][8]
-
Ensure Adequate Ventilation : Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill : Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[2][3]
-
Collect the Absorbed Material : Utilize non-sparking tools to collect the contaminated absorbent.[2][5]
-
Package for Disposal : Place the waste in a clearly labeled, sealed container for hazardous waste disposal.[3][6]
For Major Spills:
-
Evacuate the Area : Immediately evacuate all personnel from the vicinity of the spill and move upwind.
-
Alert Emergency Responders : Notify your institution's Environmental Health and Safety (EHS) department or emergency response team, providing details about the location and nature of the spill.[9]
-
Prevent Further Contamination : If it is safe to do so, take steps to prevent the spill from entering drains or waterways.
III. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as regulated hazardous waste. As a halogenated organic compound, it requires specific disposal protocols.
-
Waste Segregation is Critical :
-
Use Designated Waste Containers :
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[6][9] These containers are often color-coded (e.g., green for halogenated organics) and should be obtained from your institution's EHS department.[10]
-
The container must be kept closed at all times, except when adding waste.[4][9]
-
-
Proper Labeling :
-
Storage of Waste :
-
Arrange for Disposal :
-
Once the container is nearly full (typically around 75%), or on a regular schedule, contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9]
-
Provide them with a complete and accurate description of the waste contents.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
By strictly following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)anisole
Essential Safety and Handling Guide for 3-Fluoro-5-(trifluoromethyl)anisole
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, a compound vital for research and development in various scientific fields. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals.
Chemical Profile and Hazards:
Hazard Classifications (based on 3-(Trifluoromethyl)anisole):
-
Flammable liquid and vapor[1]
-
May cause eye and skin irritation[1]
-
May cause respiratory and digestive tract irritation[1]
-
May cause central nervous system depression[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3] | To protect eyes from splashes, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). For extended contact or handling larger quantities, consider double-gloving.[3] Always inspect gloves before use. | To protect hands from direct contact with the chemical, which may cause skin irritation and dermatitis. |
| Body Protection | A flame-resistant lab coat is required.[3] Wear long pants and closed-toe shoes to cover all exposed skin. | To prevent skin contact with the chemical and protect from potential fire hazards. |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. A NIOSH-approved respirator may be required if engineering controls are insufficient or during a spill cleanup. | To minimize the inhalation of vapors, which may cause respiratory tract irritation, dizziness, or suffocation.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize exposure and prevent accidents.
Experimental Workflow: Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
In Case of a Spill :
Disposal Plan
The disposal of this compound and its contaminated materials must be conducted in compliance with all federal, state, and local environmental regulations.
-
Waste Segregation and Collection :
-
Use a dedicated, properly labeled, and chemically compatible container for collecting waste. The container should be kept closed when not in use.[4][5]
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and a clear indication of the hazards (e.g., "Flammable," "Irritant").[5]
-
-
Disposal of Contaminated PPE :
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.
-
Contaminated clothing should be removed immediately and washed separately before reuse.[1] If heavily contaminated, it should be disposed of as hazardous waste.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.
-
Emergency First Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical aid if irritation develops or persists.[1][7] |
| Inhalation | Remove from exposure and move to fresh air immediately.[1][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Get medical aid.[1] |
| Ingestion | Do NOT induce vomiting.[1] If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Get medical aid immediately. |
Logical Relationship: Hazard Mitigation
The following diagram illustrates the relationship between identified hazards and the corresponding mitigation strategies.
Caption: Hazard mitigation strategy for this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
